1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
Description
Properties
IUPAC Name |
tert-butyl 4-piperazin-1-ylpiperidine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3O2.ClH/c1-14(2,3)19-13(18)17-8-4-12(5-9-17)16-10-6-15-7-11-16;/h12,15H,4-11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOYGSFPZGUVWJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20590458 | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205059-39-8 | |
| Record name | tert-Butyl 4-(piperazin-1-yl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20590458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 205059-39-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, a key building block in medicinal chemistry. This document covers its chemical and physical properties, safety information, detailed experimental protocols for its synthesis and use, and its applications in drug discovery, particularly as a versatile scaffold for synthesizing compounds targeting various receptors.
Chemical and Physical Properties
This compound is a mono-Boc-protected piperazine derivative, where the Boc (tert-butoxycarbonyl) group serves as a protecting group, allowing for selective functionalization at the free secondary amine of the piperazine ring.
| Property | Value |
| CAS Number | 205059-39-8[1] |
| Synonyms | tert-butyl 4-(1-piperazinyl)-1-piperidinecarboxylate hydrochloride |
| Molecular Formula | C₁₄H₂₈ClN₃O₂[1][2] |
| Molecular Weight | 305.84 g/mol [1][2] |
| Appearance | Off-white solid (based on related compounds)[3] |
| Storage | 2-8°C |
| Purity | Typically ≥99% |
Safety Information
It is essential to handle this compound in a well-ventilated area and with appropriate personal protective equipment.
| Safety Information | Details |
| Signal Word | Warning[2] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2] |
| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)[2] |
Experimental Protocols
The following are representative experimental protocols for the synthesis of 1-(1-Boc-piperidin-4-yl)piperazine and its subsequent deprotection.
3.1. Synthesis of 1-(1-Boc-piperidin-4-yl)piperazine
A common method for synthesizing the core structure is through reductive amination. This process involves the reaction of a ketone with an amine in the presence of a reducing agent.
-
Materials:
-
N-Boc-piperidin-4-one
-
1-Boc-piperazine
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
Dissolve N-Boc-piperidin-4-one (1.0 equivalent) and 1-Boc-piperazine (1.1 equivalents) in dichloromethane.
-
Stir the mixture at room temperature for approximately 1 hour.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product using column chromatography to yield pure 1-(1-Boc-piperidin-4-yl)piperazine.
-
3.2. Formation of the Hydrochloride Salt
-
Materials:
-
1-(1-Boc-piperidin-4-yl)piperazine
-
Saturated solution of hydrogen chloride (HCl) in methanol or dioxane
-
Methanol or dioxane
-
-
Procedure:
-
Dissolve the purified 1-(1-Boc-piperidin-4-yl)piperazine in a minimal amount of methanol or dioxane.
-
Cool the solution in an ice bath.
-
Slowly add a saturated solution of HCl in methanol or dioxane dropwise while stirring.
-
A white solid should precipitate out of the solution.
-
Continue stirring at 0°C for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional 1-2 hours.[4]
-
Filter the precipitate, wash it with cold anhydrous methanol, and dry it under a vacuum to obtain this compound.[4]
-
3.3. Boc Deprotection Protocol
To utilize the protected piperazine nitrogen in subsequent reactions, the Boc group must be removed. This is typically achieved under acidic conditions.
-
Materials:
-
This compound
-
6N Hydrochloric Acid (HCl)
-
Methanol or dioxane
-
Solid potassium hydroxide (KOH) or saturated sodium bicarbonate solution
-
Ethyl acetate or dichloromethane
-
-
Procedure:
-
Dissolve the Boc-protected compound (1.0 equivalent) in methanol or dioxane.[5]
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an excess of 6N HCl (e.g., 10-20 equivalents).[5]
-
Stir the reaction at 0°C for 2-3 hours, then allow it to warm to room temperature and continue stirring for 12-20 hours, monitoring by TLC or LC-MS until the starting material is consumed.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the resulting hydrochloride salt by adding a base (e.g., solid KOH or saturated NaHCO₃ solution) until the pH is basic (pH > 10).[5]
-
Extract the deprotected product with an organic solvent like ethyl acetate or dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the free piperazine derivative.[5]
-
Diagrams and Workflows
4.1. Synthesis Workflow
Caption: Synthetic workflow for this compound.
4.2. Boc Deprotection Workflow
Caption: Experimental workflow for Boc deprotection.
4.3. Application in GPCR Signaling
Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine are often designed as ligands for G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors.[6][7]
References
- 1. scbt.com [scbt.com]
- 2. 205059-39-8|this compound| Ambeed [ambeed.com]
- 3. mmbio.byu.edu [mmbio.byu.edu]
- 4. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 7. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
The Versatile Building Block: A Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a key bifunctional building block in modern medicinal chemistry. Its structure, featuring a piperidine ring, a piperazine ring, and a tert-butyloxycarbonyl (Boc) protecting group, offers a versatile scaffold for the synthesis of complex molecules with a wide range of biological activities. The strategic placement of the Boc group on one of the piperazine nitrogens allows for selective functionalization at the other available nitrogen atoms, making it an invaluable intermediate in the development of novel therapeutics. This technical guide provides an in-depth overview of its primary applications, experimental protocols for its use, and its role in the synthesis of compounds targeting key signaling pathways implicated in disease.
Core Applications in Drug Discovery
The principal application of this compound is as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The piperazine and piperidine moieties are prevalent structural motifs in numerous approved drugs, particularly those targeting the central nervous system (CNS).[1]
Derivatives of this compound have shown significant affinity for various neurotransmitter receptors, most notably dopamine and serotonin receptors. This makes it a crucial starting material for the development of:
-
Antipsychotic Agents: The 1-(piperidin-4-yl)piperazine core is a key pharmacophore in the design of ligands for the dopamine D2 receptor, a primary target for antipsychotic medications.[1]
-
Neurological Disorder Therapeutics: By modifying the core structure, researchers can develop ligands with dual affinities for multiple receptors, such as dopamine D2 and serotonin 5-HT1A receptors, which is a common strategy for developing atypical antipsychotics with improved side-effect profiles.
-
Anti-inflammatory and Antimicrobial Agents: The versatile nature of the piperidine and piperazine rings allows for their incorporation into a diverse range of molecules with potential anti-inflammatory and antimicrobial properties.
Synthetic Utility and Experimental Protocols
The synthetic utility of this compound lies in the ability to selectively deprotect and functionalize the different nitrogen atoms. The Boc group can be readily removed under acidic conditions to liberate the piperazine nitrogen, which can then undergo various coupling reactions. Alternatively, the piperidine nitrogen can be functionalized first, followed by deprotection and further modification of the piperazine ring.
Key Synthetic Transformations
Two of the most common synthetic transformations involving 1-(1-Boc-piperidin-4-yl)piperazine are N-alkylation and reductive amination. These reactions allow for the introduction of a wide variety of substituents to the piperazine or piperidine nitrogen, leading to the generation of large and diverse chemical libraries for drug screening.
Representative Experimental Protocol: N-Alkylation
This protocol describes a general procedure for the N-alkylation of the piperazine nitrogen of 1-(1-Boc-piperidin-4-yl)piperazine (after deprotection of the hydrochloride salt) with an alkyl halide.
Materials:
-
1-(1-Boc-piperidin-4-yl)piperazine
-
Alkyl halide (e.g., 1-bromo-4-chlorobutane)
-
Base (e.g., Potassium Carbonate, K₂CO₃)
-
Solvent (e.g., Acetonitrile, CH₃CN)
Procedure:
-
To a solution of 1-(1-Boc-piperidin-4-yl)piperazine (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq).
-
Add the alkyl halide (1.1 eq) dropwise to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography to obtain the desired N-alkylated product.
| Reactant | Molar Ratio | Typical Solvent | Typical Base | Reaction Time | Typical Yield |
| 1-(1-Boc-piperidin-4-yl)piperazine | 1.0 | Acetonitrile | K₂CO₃ | 12-24 h | 70-90% |
| Alkyl Halide | 1.1 |
Table 1: Representative quantitative data for the N-alkylation of 1-(1-Boc-piperidin-4-yl)piperazine.
Visualization of Synthetic and Signaling Pathways
To further illustrate the utility of this compound, the following diagrams visualize a representative synthetic workflow and a key biological signaling pathway targeted by its derivatives.
Synthetic Workflow: Synthesis of an Aripiprazole Analog
The following diagram illustrates a plausible synthetic workflow for the preparation of an analog of the atypical antipsychotic aripiprazole, starting from 1-(1-Boc-piperidin-4-yl)piperazine.
Caption: Synthetic workflow for an aripiprazole analog.
Biological Signaling Pathway: Dopamine D2 Receptor Signaling in Schizophrenia
Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine often act as antagonists or partial agonists at the dopamine D2 receptor. The hyperactivation of this pathway is implicated in the positive symptoms of schizophrenia. The following diagram illustrates a simplified dopamine D2 receptor signaling cascade.
Caption: Simplified Dopamine D2 receptor signaling pathway.
Conclusion
This compound is a cornerstone building block for the synthesis of a diverse array of biologically active molecules. Its strategic design allows for controlled and selective chemical modifications, making it an indispensable tool for medicinal chemists. The ability to readily generate derivatives that target key receptors, such as the dopamine D2 receptor, underscores its importance in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and scientists working in the field of drug development.
References
chemical properties of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
An In-Depth Technical Guide to the Chemical Properties of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of this compound (CAS No: 205059-39-8). This bifunctional molecule, incorporating a Boc-protected piperidine and a piperazine moiety, is a valuable building block in medicinal chemistry. The information presented herein, including quantitative data, experimental protocols, and process diagrams, is intended to support research and development activities.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. Its structure features a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which allows for selective reactions at the piperazine nitrogens. The hydrochloride salt form enhances its stability and aqueous solubility compared to the free base.
Table 1: Core Physicochemical Data
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 205059-39-8 | [1] |
| Molecular Formula | C₁₄H₂₈ClN₃O₂ | [1][2] |
| Molecular Weight | 305.85 g/mol | [1] |
| Synonyms | tert-butyl 4-(1-piperazinyl)-1-piperidinecarboxylate hydrochloride | |
| Appearance | Crystalline solid | [3][4] |
| Purity | Typically ≥95-99% |
| InChI Key | AOYGSFPZGUVWJN-UHFFFAOYSA-N |[2] |
Table 2: Solubility and Stability
| Property | Description | Source(s) |
|---|---|---|
| Solubility | The free base is generally soluble in organic solvents such as ethanol, methanol, and dichloromethane. The hydrochloride salt is expected to have enhanced solubility in water and polar protic solvents. | [4][5] |
| Stability | Stable under recommended storage conditions. | [6] |
| Storage | Store in a dry, cool (2-8°C), and well-ventilated place in a tightly sealed container. | [6][7] |
| Incompatibilities | Avoid strong oxidizing agents and strong acids. |[6][7] |
Synthesis and Reactivity
The synthesis of this compound typically involves a two-step process: the formation of the free base followed by conversion to its hydrochloride salt. The presence of the Boc group is critical, enabling regioselective functionalization.
Caption: General synthesis workflow for the target compound.
A key reaction involving this molecule is the deprotection of the Boc group to liberate the secondary amine on the piperidine ring. This is typically achieved under acidic conditions.
Experimental Protocols
The following are generalized experimental protocols relevant to the synthesis and modification of this compound.
Protocol 1: Synthesis of the Hydrochloride Salt
This protocol outlines the final step of converting the free base to its hydrochloride salt.
-
Dissolution: Dissolve the intermediate free base, 1-(1-Boc-piperidin-4-yl)piperazine, in a suitable solvent such as methanol or diethyl ether.[8]
-
Acidification: At room temperature or 0°C, slowly add a saturated solution of hydrogen chloride (HCl) in the chosen solvent (e.g., methanol) dropwise to the stirring solution.[8]
-
Precipitation: Continue stirring for several hours. A white solid precipitate of the hydrochloride salt will typically form.[8]
-
Isolation: Collect the solid product by filtration.
-
Washing & Drying: Wash the filter cake with the anhydrous solvent (e.g., methanol) and dry the product under vacuum at a moderate temperature (e.g., 50°C) to yield the final this compound.[8]
Protocol 2: Boc-Group Deprotection
This protocol describes the removal of the Boc protecting group to expose the piperidine nitrogen for further functionalization.
Caption: Experimental workflow for Boc-group deprotection.
-
Dissolution: Dissolve the Boc-protected compound (1.0 equivalent) in a suitable solvent like methanol or dioxane.[9]
-
Acidification: Cool the solution to 0°C in an ice bath and slowly add an excess of strong acid, such as 6N hydrochloric acid (10-20 equivalents).[9][10]
-
Reaction: Stir the mixture, allowing it to slowly warm to room temperature. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[9]
-
Neutralization: Upon completion, concentrate the mixture under reduced pressure. Basify the aqueous phase by adding a solid base like potassium hydroxide (KOH) or a saturated sodium bicarbonate (NaHCO₃) solution to achieve a pH > 10.[9][10]
-
Extraction: Extract the deprotected free base product with an appropriate organic solvent (e.g., ethyl acetate).[9][10]
-
Isolation: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the final product.[9][10]
Safety and Handling
Appropriate safety precautions must be observed when handling this compound.
Table 3: GHS Hazard Information
| Hazard Class | Statement | Source(s) |
|---|---|---|
| Skin Corrosion/Irritation | H315: Causes skin irritation | [2][11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | [2][11] |
| Specific target organ toxicity | H335: May cause respiratory irritation |[2][11] |
Handling Recommendations:
-
Handle in accordance with good industrial hygiene and safety practices.[7]
-
Use in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[6][7]
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7]
-
Avoid contact with skin, eyes, and clothing.[7]
-
Wash hands thoroughly after handling.[6]
Caption: Relationship between the compound and its derivatives.
This document is intended for informational purposes for qualified professionals and does not constitute a warranty or quality specification. All users should confirm product identity and purity and adhere to all safety guidelines.
References
- 1. scbt.com [scbt.com]
- 2. 205059-39-8|this compound| Ambeed [ambeed.com]
- 3. 1-Boc-4-(piperidin-4-yl)-piperazine AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 4. caymanchem.com [caymanchem.com]
- 5. petalheadexim.com [petalheadexim.com]
- 6. peptide.com [peptide.com]
- 7. fishersci.com [fishersci.com]
- 8. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. jgtps.com [jgtps.com]
- 11. lifechempharma.com [lifechempharma.com]
A Technical Guide to Key Intermediates in the Synthesis of Piperazine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The piperazine scaffold is a privileged structural motif in medicinal chemistry, appearing as a core component in numerous FDA-approved drugs.[1][2] Its prevalence is due to the unique physicochemical properties conferred by its two opposing nitrogen atoms, which can enhance target affinity, water solubility, and oral bioavailability.[1][3] The synthesis of piperazine derivatives is a cornerstone of modern drug discovery, and the strategic use of key intermediates is crucial for achieving molecular diversity and optimizing synthetic efficiency. This guide provides an in-depth overview of the most important intermediates, their synthesis, and their application in constructing complex piperazine-based molecules.
N-Monoprotected Piperazines: The Gateway to Selective Functionalization
The primary challenge in the functionalization of piperazine is achieving selective mono-substitution, as the two nitrogen atoms have similar reactivity, often leading to mixtures of di-substituted products.[4] The most effective strategy to overcome this is the use of a mono-protected piperazine intermediate.
1.1. 1-Boc-Piperazine: The Workhorse Intermediate
1-(tert-butoxycarbonyl)piperazine, or 1-Boc-piperazine, is arguably the most critical and widely used intermediate in piperazine chemistry.[5] The Boc (tert-butoxycarbonyl) group effectively "masks" one nitrogen, allowing the other to be selectively functionalized via N-alkylation or N-arylation. The Boc group is stable under a wide range of reaction conditions and can be readily removed under acidic conditions.
Data Presentation: Synthesis of 1-Boc-Piperazine
Several methods exist for the synthesis of 1-Boc-piperazine, with significant variations in yield and process efficiency.
| Method | Starting Materials | Key Reagents | Solvent | Yield (%) | Purity | Reference(s) |
| Traditional Method | Anhydrous Piperazine | Di-tert-butyl carbonate (Boc)₂O | Toluene | Low (unspecified) | Requires extensive purification | [6][7] |
| Salt Formation Method | Piperazine | Acetic Acid, (Boc)₂O | Not specified | Improved selectivity | - | [7] |
| Diethylamine Route | Diethylamine | Chlorinating agent, (Boc)₂O, Ammonia | Not specified | > 93.5 | Superior | [6][7] |
| Formic Acid Method | Piperazine | (Boc)₂O, Formic Acid, Acetamidine HCl | Methanol/Water | 98.6 | High | [8] |
Experimental Protocol: High-Yield Synthesis of 1-Boc-Piperazine (Formic Acid Method) [8]
-
Preparation: To a 500 mL three-necked flask, add 10.3 g (0.12 mol) of piperazine. Add 150 mL of methanol and 150 mL of water and stir until the piperazine is completely dissolved.
-
Salt Formation: Add 11.0 g (0.21 mol) of formic acid and stir the mixture for 30 minutes.
-
Reaction: Sequentially add 0.11 g (0.0012 mol) of acetamidine hydrochloride catalyst and 8.73 g (0.04 mol) of di-tert-butyl dicarbonate.
-
Stirring: Stir the reaction mixture at room temperature for 2 hours.
-
Monitoring & Workup: Monitor the reaction completion using Gas Chromatography (GC). Upon completion, concentrate the reaction solution to recover the solvent.
-
Purification: The target product is obtained by distillation under reduced pressure, collecting the fraction at 165-175°C / 5 mmHg. This method yields the product in 98.6% yield.
Visualization: Synthetic Workflow for Mono-N-Functionalization
Caption: Workflow for selective mono-functionalization of piperazine via the 1-Boc-piperazine intermediate.
N-Arylpiperazines: Core Scaffolds in CNS-Targeting Drugs
The N-arylpiperazine moiety is a pharmacophore present in a vast number of drugs, particularly those targeting the central nervous system (CNS), such as antidepressants and antipsychotics.[9][10] The most powerful and versatile method for their synthesis is the Palladium-catalyzed Buchwald-Hartwig amination.
2.1. Buchwald-Hartwig Amination
This cross-coupling reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine—in this case, 1-Boc-piperazine.[11][12] The reaction's success is highly dependent on the choice of palladium catalyst, phosphine ligand, and base.[11][13]
Data Presentation: Buchwald-Hartwig Amination Conditions
The following table summarizes representative conditions for the coupling of 1-Boc-piperazine with various aryl bromides.
| Aryl Bromide | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | Pd(OAc)₂ (2) | P(t-Bu)₃ (4) | NaOtBu | Toluene | 80 | 18 | 95 | [11] |
| 1-Bromo-4-methoxybenzene | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ | t-BuOH | 100 | 24 | 92 | [11] |
| 1-Bromo-4-fluorobenzene | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene | 100 | 18 | 88 | [11] |
| 2-Bromopyridine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 75 | [11] |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11]
-
Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), 1-Boc-piperazine (1.2 equiv), and the base (e.g., NaOtBu, 1.4 equiv).
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the anhydrous solvent (e.g., Toluene) via syringe, followed by the addition of the palladium source (e.g., Pd(OAc)₂) and the phosphine ligand, often as a pre-mixed solution.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-aryl-N'-Boc-piperazine.
Visualization: Simplified Buchwald-Hartwig Catalytic Cycle
Caption: The catalytic cycle for Palladium-catalyzed Buchwald-Hartwig amination.
Diketopiperazines: Chiral Scaffolds and Piperazine Precursors
2,5-Diketopiperazines (DKPs) are cyclic dipeptides formed from the condensation of two α-amino acids.[14][15] They are not only biologically active scaffolds in their own right but also serve as crucial intermediates for the synthesis of C-substituted piperazines.[16][17] Reduction of the two amide carbonyls in the DKP ring affords the corresponding piperazine derivative, often with preserved stereochemistry.[1]
3.1. Synthesis and Reduction
DKPs are most commonly synthesized by the cyclization of a linear dipeptide, which can be formed using standard peptide coupling methods.[14] Solid-phase synthesis is particularly effective, where a dipeptide is cleaved from the resin in a manner that promotes intramolecular cyclization.[16]
Experimental Protocol: Solid-Phase DKP Synthesis and Cleavage [16]
-
Resin Loading: An N-Fmoc protected amino acid is loaded onto a suitable solid-phase resin (e.g., Wang resin).
-
First Deprotection: The Fmoc group is removed using a solution of piperidine in DMF.
-
Second Amino Acid Coupling: The next N-Fmoc protected amino acid is coupled to the resin-bound amino acid using a coupling agent like HBTU or DIC.
-
Second Deprotection: The Fmoc group of the second amino acid is removed with piperidine in DMF. This deprotection often initiates spontaneous cyclization.
-
Cyclative Cleavage: The resin-bound dipeptide is treated with a mild acid (e.g., acetic acid) or heated, which facilitates intramolecular aminolysis. The N-terminus of the dipeptide attacks the ester linkage to the resin, releasing the DKP into solution.
-
Purification: As only the cyclized product is cleaved, the resulting DKP is often of high purity (>95%) after simple filtration and solvent evaporation.
Visualization: DKP as a Piperazine Precursor
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-Boc-piperazine 97 57260-71-6 [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 9. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]
- 10. Secure Verification [cherry.chem.bg.ac.rs]
- 11. benchchem.com [benchchem.com]
- 12. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2,5-Diketopiperazine - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Solid-Phase and Microwave-Assisted Syntheses of 2,5-Diketopiperazines: Small Molecules with Great Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Total Synthesis of Complex Diketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of tert-Butoxycarbonyl (Boc)-Protected Piperazines in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a vast array of clinically successful drugs.[1][2] Its unique physicochemical properties—including high aqueous solubility, tunable basicity, and a conformationally flexible yet stable structure—allow it to serve as a versatile linker and pharmacophore.[1][3] However, the symmetrical nature of piperazine, with its two reactive secondary amine groups, presents a significant synthetic challenge. This guide details the critical role of the tert-butoxycarbonyl (Boc) protecting group in overcoming this challenge, enabling the precise and differential functionalization of the piperazine core, a pivotal step in the synthesis of countless therapeutic agents.
The Strategic Importance of the Boc Protecting Group
The direct, selective monosubstitution of piperazine is often inefficient, leading to mixtures of mono- and di-substituted products that are difficult to separate.[4] The introduction of a protecting group on one of the nitrogen atoms is the most widely used and effective strategy to ensure selective functionalization.[4] Among the various protecting groups, the Boc group is preeminent due to its ideal balance of stability and lability.
Key Advantages of Boc Protection:
-
Robust Stability: The Boc group is stable under a wide range of reaction conditions, including basic, reductive, and oxidative environments, allowing for extensive modification of the unprotected nitrogen and other parts of the molecule.[5]
-
Orthogonal Deprotection: It is readily and cleanly cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), without affecting other common protecting groups like Fmoc or Cbz.[5] This orthogonality is fundamental to complex, multi-step synthetic strategies.
-
Enhanced Solubility: The lipophilic nature of the tert-butyl group often improves the solubility of intermediates in common organic solvents, facilitating reactions and purification.
The resulting mono-Boc-piperazine is a uniquely valuable building block. One nitrogen is transformed into a non-nucleophilic, non-basic carbamate, while the other remains a reactive secondary amine, poised for a wide array of chemical transformations.
Synthetic Utility and Key Transformations
Mono-Boc-piperazine is a versatile intermediate for introducing the piperazine moiety into target molecules through various carbon-nitrogen bond-forming reactions.
-
Nucleophilic Substitution & Arylation: The free secondary amine of Boc-piperazine readily participates in SNAr reactions with activated aryl halides, a common step in the synthesis of kinase inhibitors and other targeted therapies.[6]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, is a highly effective method for N-alkylation.[6]
-
Amide Coupling: Standard peptide coupling reagents (e.g., HATU, HBTU) facilitate the formation of amide bonds between Boc-piperazine and carboxylic acids.
-
C-H Functionalization: Advanced techniques, including α-lithiation and photoredox catalysis, allow for direct functionalization of the carbon atoms on the piperazine ring itself, opening new avenues for structural diversification and fine-tuning of pharmacological properties.[2][7][8]
The strategic sequence of protection, functionalization, and deprotection is a cornerstone of synthetic workflows in drug discovery.
Figure 1. General synthetic workflow using Boc-piperazine in drug development.
Quantitative Data Summary
The efficiency of reactions involving Boc-piperazine is critical for process development. The following tables summarize typical reaction conditions and outcomes.
Table 1: Boc-Protection and Deprotection of Piperazine
| Reaction Stage | Reagents & Solvents | Temperature | Time | Typical Yield | Citation(s) |
|---|---|---|---|---|---|
| Protection | Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM) | Room Temp | 1-4 h | >90% | [9][10] |
| Deprotection | 20-50% Trifluoroacetic Acid (TFA) in DCM | Room Temp | 1-4 h | >95% | [5][11] |
| Deprotection | 4M HCl in Dioxane or 6N HCl (aq) | Room Temp | 1-5 h | >95% |[5][12] |
Table 2: Representative Functionalization Reactions
| Reaction Type | Reagents & Conditions | Substrate | Product | Typical Yield | Citation(s) |
|---|---|---|---|---|---|
| SNAr Reaction | 1-Boc-piperazine, K₂CO₃, Toluene | 2-chloro-5-nitropyridine | 1-Boc-4-(5-nitropyridin-2-yl)piperazine | 42% | [11] |
| α-Lithiation/Trapping | s-BuLi, THF; then electrophile (e.g., TMSCl) | N-Boc-N'-benzylpiperazine | α-TMS-N-Boc-N'-benzylpiperazine | Good | [2] |
| Solid-Phase Loading | 1-Boc-piperazine, DIPEA, 2-CTC Resin, DCM | 2-Chlorotrityl chloride resin | Resin-bound Boc-piperazine | 80-95% | [13] |
| Mannich Reaction | 1-Boc-piperazine, Aniline, Formalin, EtOH | Aniline | Boc-protected Mannich Base | Not specified |[12] |
Key Experimental Protocols
Detailed and reproducible protocols are essential for laboratory success.
Protocol 1: Synthesis of 1-Boc-Piperazine
-
Materials: Piperazine, Di-tert-butyl dicarbonate (Boc₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.0 eq) in DCM dropwise to the stirred piperazine solution over 1 hour.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the product.
-
Protocol 2: Acidic Deprotection of a Boc-Protected Piperazine Derivative
-
Materials: N-Boc-functionalized piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution.
-
Procedure:
-
Dissolve the N-Boc-piperazine derivative (1.0 eq) in DCM.
-
Add TFA (10-20 eq, typically as a 20-50% solution in DCM) to the solution at room temperature.[5][11]
-
Stir the reaction mixture for 1-4 hours, monitoring progress by TLC or LC-MS.[5]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess acid and solvent.
-
Redissolve the residue in DCM and carefully neutralize by washing with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected piperazine.[5]
-
Protocol 3: α-C-H Functionalization via Lithiation and Trapping
-
Materials: N-Boc-N'-benzylpiperazine, Anhydrous Tetrahydrofuran (THF), s-Butyllithium (s-BuLi), Electrophile (e.g., benzophenone), Saturated aqueous ammonium chloride (NH₄Cl).
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-Boc-N'-benzylpiperazine (1.0 eq) and dissolve in anhydrous THF.[7]
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 eq) dropwise, ensuring the internal temperature remains below -70 °C.[7]
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete lithiation.[7]
-
Add the electrophile (1.5-2.0 eq) dropwise (if solid, dissolved in minimal anhydrous THF).
-
Stir at -78 °C for 15 minutes, then allow the mixture to warm to room temperature over 30 minutes.[7]
-
Quench the reaction by the sequential addition of saturated aqueous NH₄Cl.
-
Extract the mixture with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.[7]
-
Application in Targeting Kinase Signaling Pathways
Piperazine-containing molecules are exceptionally prominent as kinase inhibitors.[7] Kinases are critical nodes in cell signaling pathways, and their dysregulation is a hallmark of cancer. The piperazine moiety often extends into the solvent-exposed region of the ATP-binding pocket, providing a vector for improving potency and selectivity.[7] Imatinib, a blockbuster drug for chronic myeloid leukemia, targets the BCR-Abl kinase and contains a key N-methylpiperazine group. Its synthesis relies on the principles of piperazine functionalization.
Figure 2. Inhibition of the BCR-Abl signaling pathway by a piperazine-based drug.
Conclusion
The use of Boc-protected piperazine is not merely a synthetic convenience but a foundational strategy in modern drug discovery. It provides a reliable and versatile platform for constructing complex molecular architectures with precisely controlled functionality. The ability to selectively unmask a reactive amine at a desired stage of a synthesis has enabled the development of numerous life-saving medicines, from kinase inhibitors in oncology to CNS-acting agents. As medicinal chemistry continues to tackle increasingly complex biological targets, the strategic application of this essential building block will undoubtedly remain a critical component of the drug discovery arsenal.
References
- 1. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 10. The synthesis method of 1-BOC-Piperazine_Chemicalbook [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. jgtps.com [jgtps.com]
- 13. benchchem.com [benchchem.com]
Navigating the Safe Handling of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety and handling protocols for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride (CAS No. 205059-39-8), a key intermediate in pharmaceutical synthesis. Due to the limited availability of a specific Safety Data Sheet (SDS) for this hydrochloride salt, this document compiles and extrapolates information from the free base, tert-butyl 4-(piperidin-4-yl)piperazine-1-carboxylate, and other closely related piperazine and piperidine derivatives. Professionals handling this compound should treat this guide as a baseline and exercise caution, adhering to all standard laboratory safety practices.
Compound Identification and Properties
This compound is a solid, typically appearing as a white or off-white powder. Its chemical structure consists of a piperidine ring N-substituted with a tert-butyloxycarbonyl (Boc) protecting group, and a piperazine ring attached at the 4-position of the piperidine. The hydrochloride salt form generally enhances solubility in aqueous media.
| Identifier | Value |
| CAS Number | 205059-39-8 |
| Molecular Formula | C₁₄H₂₈ClN₃O₂ |
| Molecular Weight | 305.84 g/mol |
| Synonyms | tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate hydrochloride |
Source: Ambeed
| Physical and Chemical Properties | Value |
| Appearance | White to off-white solid |
| Solubility | Information not available; hydrochloride salt suggests potential aqueous solubility. |
| Storage Temperature | 2-8°C |
Source: Sigma-Aldrich[1]
Hazard Identification and GHS Classification
While a specific GHS classification for the hydrochloride salt is not available, data from analogous compounds suggest the following potential hazards.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Serious Eye Damage/Eye Irritation | May cause serious eye irritation. |
| Specific Target Organ Toxicity - Single Exposure | May cause respiratory irritation. |
Note: This classification is extrapolated from similar compounds and should be used for guidance only.
First Aid Measures
Immediate and appropriate first aid is crucial in the event of exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately wash off with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |
Source: ECHEMI
Handling and Storage
Proper handling and storage procedures are essential to minimize risk.
Handling
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator with a particulate filter.
-
-
Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage
-
Conditions: Keep container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let product enter drains.
-
Containment and Cleanup:
-
Small Spills: Carefully sweep up or vacuum the spill and place it in a suitable, labeled container for disposal.
-
Large Spills: Follow the same procedure as for small spills, but with greater caution.
-
Experimental Protocols and Workflows
While specific experimental protocols involving this compound are proprietary to individual research endeavors, the following diagrams illustrate standardized laboratory workflows for handling and responding to incidents with chemical reagents of this nature.
Caption: A logical workflow for the safe handling of laboratory chemicals.
Caption: A decision-based workflow for responding to a chemical spill.
Disclaimer
The information provided in this guide is intended for use by qualified professionals and is based on the best available data for this compound and its analogs at the time of publication. It is not exhaustive and should not be considered a substitute for a formal risk assessment. Users are responsible for ensuring that their handling and disposal procedures comply with all applicable local, state, and federal regulations.
References
A Technical Guide to 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, a versatile chemical building block crucial in the synthesis of complex pharmaceutical agents. This guide covers its commercial availability, physicochemical properties, safety and handling protocols, and its strategic application in medicinal chemistry, supported by illustrative experimental procedures and logical workflows.
Commercial Availability and Physicochemical Properties
This compound is readily available from various commercial chemical suppliers. It is primarily used for research and development purposes.[1] The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for selective chemical modification of the free secondary amine on the piperazine ring, making it a valuable intermediate in multi-step organic synthesis.[2][3]
Table 1: Supplier and Product Information
| Supplier Example | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity |
| Sigma-Aldrich | 205059-39-8 | C₁₄H₂₈ClN₃O₂ | 305.84 | 99% |
| Santa Cruz Biotechnology | 205059-39-8 | C₁₄H₂₈ClN₃O₂ | 305.84 | - |
| BIOGEN Científica | 205059-39-8 | C₁₄H₂₈ClN₃O₂ | - | - |
Table 2: Physicochemical Data
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate hydrochloride | - |
| Synonyms | 1-(1-Boc-piperidin-4-yl)-piperazine HCl | [1] |
| CAS Number | 205059-39-8 | [1][4] |
| Molecular Formula | C₁₄H₂₈ClN₃O₂ | [1] |
| Molecular Weight | 305.84 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [5] (Inferred from similar compounds) |
| Storage Temperature | 2-8°C | |
| InChI Key | AOYGSFPZGUVWJN-UHFFFAOYSA-N |
Role in Medicinal Chemistry and Drug Development
The 1-(piperidin-4-yl)piperazine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous drug candidates targeting a wide array of biological systems.[2][6] The piperazine and piperidine moieties enhance physicochemical properties like water solubility and oral bioavailability, which are critical for drug efficacy.[2][6]
Derivatives of this scaffold are frequently developed as ligands for G-protein coupled receptors (GPCRs), particularly dopamine (D2) and serotonin (5-HT1A) receptors, which are key targets for antipsychotic and antidepressant medications.[6][7] The strategic use of the Boc protecting group is essential, as it directs synthetic modifications to the desired nitrogen atom, preventing the formation of unwanted byproducts before being easily removed under acidic conditions.[2][3] This building block is also utilized in the synthesis of Proteolysis-targeting chimeras (PROTACs), an emerging therapeutic modality designed to induce targeted protein degradation.[8]
Below is a diagram illustrating the general workflow for utilizing this intermediate in a drug discovery program.
The ultimate goal of synthesizing derivatives from this scaffold is often to modulate cellular signaling. The diagram below conceptualizes how a final drug candidate, derived from this intermediate, might interact with a target like the D2 receptor.
Safety, Handling, and Storage
Proper handling of this compound is essential in a laboratory setting. The compound is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.[9][10]
Table 3: Hazard and Precautionary Information
| Category | GHS Hazard Statements | Precautionary Statements |
| Health Hazards | H302: Harmful if swallowed.[9][10]H315: Causes skin irritation.[9][10]H319: Causes serious eye irritation.[9][10]H335: May cause respiratory irritation.[9][10][11] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9][11]P264: Wash hands thoroughly after handling.[9]P280: Wear protective gloves/protective clothing/eye protection/face protection.[9][10]P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9][12]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] |
| Storage | - | P405: Store locked up.[9] Store in original, tightly sealed containers in a dry, well-ventilated place.[11][13] Recommended storage temperature is 2-8°C. |
| Disposal | - | P501: Dispose of contents/container in accordance with local regulations. Offer surplus to a licensed disposal company.[9][10] |
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, give artificial respiration and consult a physician.[9][10]
-
Skin Contact: Wash off with soap and plenty of water. Seek medical attention if irritation occurs.[10][11]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[9][10]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[9][11]
Experimental Protocols
The following protocols are illustrative examples of common synthetic transformations performed using N-Boc protected piperazine intermediates. These methods demonstrate how the free amine of the piperazine moiety can be selectively functionalized.
This procedure describes the coupling of the free piperazine nitrogen to a carbonyl compound.
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE).
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2 eq.), to neutralize the hydrochloride salt and facilitate imine/enamine formation.
-
Reducing Agent: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.), portion-wise to the stirring mixture at room temperature.[6]
-
Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
This procedure removes the Boc protecting group to liberate the piperidine nitrogen for subsequent reactions.
-
Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq.) in an organic solvent such as DCM, methanol, or 1,4-dioxane.
-
Acid Addition: Add an excess of a strong acid. Common choices include:
-
Trifluoroacetic acid (TFA), typically 20-50% v/v in DCM, stirred at room temperature for 1-2 hours.
-
A saturated solution of hydrogen chloride (HCl) gas in methanol or 1,4-dioxane, stirred at room temperature for 2-4 hours.[14]
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. If a non-volatile acid was used, co-evaporation with a solvent like toluene may be necessary.
-
Isolation: The product is typically obtained as the corresponding hydrochloride or trifluoroacetate salt. It can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration. Further purification is often not required for the salt product.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 1-(1-Boc-piperidin-4-yl)-piperazine hydrochloride [biogen.es]
- 5. petalheadexim.com [petalheadexim.com]
- 6. 1-(Piperidin-4-yl)piperazine | 142013-66-9 | Benchchem [benchchem.com]
- 7. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. angenechemical.com [angenechemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tert-Butyl 4-(Piperazin-1-ylmethyl)piperidine-1-carboxylate | 381722-48-1 | TCI AMERICA [tcichemicals.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Methodological & Application
Topic: Synthesis of Derivatives from 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
An Application Note for Researchers, Scientists, and Drug Development Professionals.
This document provides detailed protocols and application notes for the synthesis of various derivatives starting from 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride. This versatile building block is crucial in medicinal chemistry for creating a diverse range of compounds, particularly in the development of novel therapeutics.
Introduction
1-(1-Boc-piperidin-4-yl)piperazine is a key synthetic intermediate in drug discovery. The structure features a piperidine ring protected with a tert-butyloxycarbonyl (Boc) group and a piperazine ring with a free secondary amine. This differential protection allows for selective functionalization at the N-4 position of the piperazine ring, making it an ideal scaffold for introducing molecular diversity. Common synthetic transformations include N-alkylation, N-arylation, N-acylation, and reductive amination. Subsequent removal of the Boc protecting group can unmask the piperidine nitrogen for further modification. This note details common protocols for these transformations.
General Workflow and Synthetic Strategies
The primary hydrochloride salt must first be neutralized to the free base to enable reactions at the secondary amine of the piperazine moiety. Following functionalization, the Boc group can be removed under acidic conditions to allow for subsequent reactions on the piperidine nitrogen.
Caption: Logical workflow for the synthesis of derivatives.
Experimental Protocols
Preparation of the Free Base
Before proceeding with N-functionalization reactions, the hydrochloride salt must be neutralized.
Protocol:
-
Dissolve this compound (1.0 equiv.) in a suitable solvent such as dichloromethane (DCM) or ethyl acetate.
-
Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃), and stir vigorously for 30 minutes.
-
Separate the organic layer.
-
Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter and concentrate the solvent under reduced pressure to yield the free base, which can often be used in the next step without further purification.
Protocol 1: N-Arylation (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination is a robust palladium-catalyzed cross-coupling reaction for forming C-N bonds, ideal for synthesizing N-aryl piperazine derivatives.[1]
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.[1]
Detailed Methodology:
-
Reaction Setup: In a glovebox or under a stream of inert gas (e.g., argon), add the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%), and a base (e.g., NaOtBu or K₂CO₃, 1.5 equiv.) to an oven-dried Schlenk flask.[1]
-
Add the 1-(1-Boc-piperidin-4-yl)piperazine free base (1.0 equiv.) and the desired aryl halide (1.2 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or dioxane (5-10 mL per mmol of limiting reagent).[1]
-
Reaction: Seal the flask and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 4-24 hours.[1]
-
Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.[1]
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[1]
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the N-arylated derivative.[1]
Table 1: Representative Conditions for Buchwald-Hartwig N-Arylation
| Entry | Aryl Halide | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | 4-Chlorotoluene | Pd₂(dba)₃ / RuPhos | NaOtBu | Toluene | 100 | >95 |
| 2 | 2-Bromopyridine | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | Dioxane | 110 | 85-95 |
| 3 | 4-Bromoanisole | Pd₂(dba)₃ / XPhos | K₂CO₃ | t-BuOH | 100 | ~90 |
Yields are representative for N-arylation of N-Boc-piperazine scaffolds and may vary.
Protocol 2: Reductive Amination
Reductive amination is a highly efficient method for coupling the piperazine nitrogen with aldehydes or ketones to form N-alkyl derivatives.[2][3]
Detailed Methodology:
-
Reaction Setup: To a solution of 1-(1-Boc-piperidin-4-yl)piperazine free base (1.0 equiv.) and an aldehyde or ketone (1.1 equiv.) in a suitable solvent (e.g., Dichloromethane (DCM), Methanol (MeOH), or Tetrahydrofuran (THF)), add a catalyst such as acetic acid (0.1 equiv.), if necessary.[2][3]
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.
-
Reduction: Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv.) portion-wise to the mixture.[4]
-
Reaction: Continue stirring at room temperature for 12-24 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃.
-
Extraction: Extract the aqueous mixture three times with DCM or ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Table 2: Common Reagents for Reductive Amination
| Entry | Carbonyl Compound | Reducing Agent | Solvent | Key Features |
|---|---|---|---|---|
| 1 | Aliphatic Aldehyde | NaBH(OAc)₃ | DCM / DCE | Mild, general-purpose, tolerates many functional groups.[4] |
| 2 | Aromatic Ketone | NaBH₃CN | MeOH | Effective, but requires careful handling due to toxicity. |
| 3 | Biaryl Aldehyde | Catalytic Hydrogenation (H₂, Pd/C) | EtOH / MeOH | Clean, but not suitable for substrates with reducible groups.[4] |
| 4 | Various Aldehydes | Zirconium Borohydride–Piperazine | MeOH | Mild, efficient, and chemoselective.[3] |
Protocol 3: Boc-Group Deprotection
Removal of the Boc protecting group is typically the final step, unmasking the piperidine nitrogen for further functionalization or to yield the final active compound.[5]
Caption: Experimental workflow for Boc deprotection.[5]
Detailed Methodology (using HCl):
-
Reaction Setup: Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.[5]
-
Acid Addition: Add a solution of 4M HCl in dioxane (3-5 equiv.) to the stirred solution at room temperature.[5]
-
Reaction: Stir the reaction for 1-3 hours. Often, the hydrochloride salt of the deprotected product will precipitate from the solution.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.[5]
-
Isolation: Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding a non-polar solvent like diethyl ether and collected by filtration to yield the dihydrochloride salt.[5]
Detailed Methodology (using TFA):
-
Reaction Setup: Dissolve the N-Boc protected derivative (1.0 equiv.) in anhydrous DCM (at a concentration of ~0.1-0.2 M).
-
Acid Addition: Cool the solution to 0 °C in an ice bath and slowly add trifluoroacetic acid (TFA, 5-10 equiv.).[5]
-
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 1-4 hours.[5]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Once complete, remove the DCM and excess TFA under reduced pressure. Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until effervescence ceases. Extract the product with an appropriate organic solvent, then dry and concentrate to obtain the deprotected free base.[5]
Conclusion
This compound is a valuable and adaptable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds. The protocols outlined in this application note provide robust and reproducible methods for its selective functionalization, serving as a foundational guide for researchers in medicinal chemistry and drug development. Careful selection of reagents and reaction conditions is crucial for achieving high yields and purity.[1]
References
Application Notes and Protocols for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a versatile bifunctional building block crucial in modern medicinal chemistry. Its structure, featuring a piperidine ring with a Boc-protected nitrogen and a piperazine ring with a free secondary amine, allows for sequential and site-selective functionalization. This enables the construction of complex molecular architectures with diverse pharmacological activities. The piperazine and piperidine motifs are prevalent in numerous approved drugs, contributing to favorable pharmacokinetic properties such as improved solubility and oral bioavailability.[1] This document provides detailed application notes and experimental protocols for the use of this valuable intermediate in the synthesis of bioactive compounds, particularly focusing on its application in the development of CCR5 antagonists for HIV therapy and ligands for CNS receptors.
Chemical Properties
| Property | Value | Reference |
| CAS Number | 205059-39-8 | [2] |
| Molecular Formula | C₁₄H₂₈ClN₃O₂ | [2] |
| Molecular Weight | 305.84 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [3] |
| Purity | ≥99% | [4] |
| Storage | 2-8°C | [4] |
Applications in Drug Discovery
The unique structural features of this compound make it a key intermediate in the synthesis of a wide range of therapeutic agents.
-
Antiviral Agents (CCR5 Antagonists): The piperazino-piperidine scaffold is a core component of several potent C-C chemokine receptor type 5 (CCR5) antagonists, which act as HIV-1 entry inhibitors.[5][6][7][8] The piperazine nitrogen can be functionalized to interact with key residues in the CCR5 binding pocket, while the piperidine nitrogen allows for the introduction of substituents that modulate potency and pharmacokinetic properties.
-
Central Nervous System (CNS) Agents: The N-arylpiperazine moiety is a well-established pharmacophore in drugs targeting CNS disorders.[9] Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine are utilized in the synthesis of ligands for dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors, leading to the development of novel antipsychotics and antidepressants.[9]
-
Other Therapeutic Areas: The versatility of this building block has led to its use in the development of inhibitors for various enzymes and receptors, including acetyl-CoA carboxylase (ACC) inhibitors for metabolic diseases and multi-target ligands for complex conditions like Alzheimer's disease.[10]
Key Synthetic Transformations
The utility of this compound lies in the orthogonal reactivity of its two nitrogen atoms. The Boc-protected piperidine nitrogen is unreactive under basic and nucleophilic conditions, allowing for selective functionalization of the piperazine nitrogen. Subsequent removal of the Boc group under acidic conditions reveals the piperidine nitrogen for further modification.
Reductive Amination
Reductive amination is a common method to functionalize the secondary amine of the piperazine ring. This reaction involves the formation of an iminium ion intermediate from the reaction of the piperazine with an aldehyde or ketone, followed by reduction with a mild reducing agent.
Caption: Reductive Amination Workflow
Experimental Protocol: General Procedure for Reductive Amination
-
To a solution of this compound (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in dichloromethane (DCM), add triethylamine (1.2 eq) to neutralize the hydrochloride salt.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Continue stirring at room temperature for 8-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted product.
Buchwald-Hartwig Amination
This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, enabling the arylation of the piperazine nitrogen. This is particularly useful for synthesizing N-arylpiperazine-containing drug candidates.
Caption: Buchwald-Hartwig Amination Workflow
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
In an oven-dried Schlenk tube, combine the aryl halide (1.0 eq), 1-(1-Boc-piperidin-4-yl)piperazine (1.2 eq), sodium tert-butoxide (NaOtBu) (1.4 eq), palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and ligand (e.g., BINAP, 4 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Boc Deprotection
The removal of the tert-butyloxycarbonyl (Boc) protecting group is a critical step to enable further functionalization of the piperidine nitrogen. This is typically achieved under acidic conditions.
Caption: Boc Deprotection Workflow
Experimental Protocol: General Procedure for Boc Deprotection
-
Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0°C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dissolve the residue in DCM and neutralize with a saturated aqueous solution of NaHCO₃ or 1M NaOH.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected product.
Application Example: Synthesis of a CCR5 Antagonist Precursor
This section details the synthesis of a key intermediate for a piperazinopiperidine-based CCR5 antagonist, adapted from published methodologies.[3][7]
Signaling Pathway of CCR5 Antagonists
HIV-1 entry into host T-cells is mediated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor and a coreceptor, typically CCR5. CCR5 antagonists are allosteric inhibitors that bind to a pocket within the transmembrane helices of the CCR5 receptor, inducing a conformational change that prevents its interaction with gp120, thus blocking viral entry.
Caption: HIV-1 Entry and Inhibition by CCR5 Antagonists
Synthetic Scheme
The synthesis involves an initial reductive amination to introduce a substituted benzyl group onto the piperazine nitrogen, followed by Boc deprotection to yield the free piperidine, ready for further elaboration into the final CCR5 antagonist.
Step 1: Reductive Amination
| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Yield (%) |
| 1-(1-Boc-piperidin-4-yl)piperazine HCl | 4-Trifluoromethylbenzaldehyde | NaBH(OAc)₃ | DCM | ~85-95% |
Step 2: Boc Deprotection
| Starting Material | Reagent | Solvent | Yield (%) |
| Product from Step 1 | TFA | DCM | >95% |
Detailed Protocol
Step 1: Synthesis of tert-butyl 4-(4-((4-(trifluoromethyl)phenyl)methyl)piperazin-1-yl)piperidine-1-carboxylate
-
To a stirred solution of this compound (3.06 g, 10 mmol) and 4-(trifluoromethyl)benzaldehyde (1.91 g, 11 mmol) in 50 mL of dichloromethane, add triethylamine (1.67 mL, 12 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (3.18 g, 15 mmol) in one portion.
-
Stir the reaction mixture at room temperature overnight.
-
Quench the reaction by the slow addition of 30 mL of saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous phase with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, gradient elution with 0-5% methanol in DCM) to afford the product as a white solid.
Step 2: Synthesis of 1-(piperidin-4-yl)-4-((4-(trifluoromethyl)phenyl)methyl)piperazine
-
Dissolve the product from Step 1 (4.27 g, 10 mmol) in 30 mL of dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Add trifluoroacetic acid (7.7 mL, 100 mmol) dropwise.
-
Remove the ice bath and stir the solution at room temperature for 2 hours.
-
Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Dissolve the oily residue in 50 mL of DCM and wash with 1M NaOH (2 x 30 mL) and then brine (30 mL).
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to give the title compound as a pale yellow oil, which can be used in the next step without further purification.
Biological Activity Data
The utility of this compound is demonstrated by the potent biological activity of the final compounds synthesized from it. The following table summarizes the activity of representative compounds from the literature that incorporate the piperazino-piperidine scaffold.
| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |
| Piperazino-piperidine amides | CCR5 | HIV-1 Entry | 0.1 - 10 nM | [7][8] |
| Arylpiperazine derivatives | D₂/5-HT₁ₐ Receptors | Receptor Binding | 5 - 50 nM (Kᵢ) | [9] |
| (4-Piperidinyl)-piperazines | Acetyl-CoA Carboxylase | Enzyme Inhibition | 20 - 100 nM | [7] |
| N'-benzylpiperazine derivatives | Cholinesterases (AChE/BuChE) | Enzyme Inhibition | 2 - 10 nM | [10] |
Conclusion
This compound is a high-value building block for the synthesis of complex, biologically active molecules. Its differential protection allows for a modular and convergent approach to a wide variety of scaffolds. The protocols and data presented herein provide a comprehensive guide for researchers in drug discovery to effectively utilize this versatile intermediate in the development of new therapeutic agents.
References
- 1. fiveable.me [fiveable.me]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Forward- and reverse-synthesis of piperazinopiperidine amide analogs: a general access to structurally diverse 4-piperazinopiperidine-based CCR5 antagonists - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists | PLOS One [journals.plos.org]
- 8. Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Synthesis, biological evaluation and molecular docking study of novel piperidine and piperazine derivatives as multi-targeted agents to treat Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Reductive Amination Using 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Reductive amination is a cornerstone of medicinal chemistry, providing a robust and versatile method for the synthesis of complex amines from readily available carbonyl compounds and amines. This application note details a comprehensive protocol for the reductive amination of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride with a variety of aldehydes and ketones. This versatile building block is frequently utilized in the development of therapeutic agents, particularly those targeting the central nervous system. The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization of the piperazine nitrogen, making it a valuable intermediate in multi-step syntheses.
Derivatives of 1-(piperidin-4-yl)piperazine are known to exhibit a wide range of pharmacological activities, with a notable application as ligands for G-protein coupled receptors (GPCRs), such as dopamine D2 receptors.[1] The protocol described herein employs sodium triacetoxyborohydride (STAB), a mild and selective reducing agent that facilitates a one-pot reaction with broad functional group tolerance.[1]
Reaction Principle
The reductive amination process involves two key steps that occur in a single reaction vessel. First, the secondary amine of the piperazine moiety reacts with the carbonyl group of an aldehyde or ketone to form a transient iminium ion. Subsequently, the hydride reagent, sodium triacetoxyborohydride, selectively reduces the iminium ion to the corresponding tertiary amine. The use of the hydrochloride salt of the starting amine can be advantageous as it can be neutralized in situ.
Quantitative Data Summary
The following tables provide representative yields and reaction times for the reductive amination of 1-(1-Boc-piperidin-4-yl)piperazine with a variety of aromatic aldehydes, aliphatic aldehydes, and ketones. The data has been compiled from literature sources employing similar substrates and conditions to provide a practical guide for reaction planning.
Table 1: Reductive Amination with Aromatic Aldehydes
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Benzaldehyde | tert-butyl 4-(4-benzylpiperazin-1-yl)piperidine-1-carboxylate | 12 | 92 |
| 2 | 4-Methoxybenzaldehyde | tert-butyl 4-(4-(4-methoxybenzyl)piperazin-1-yl)piperidine-1-carboxylate | 12 | 95 |
| 3 | 4-Chlorobenzaldehyde | tert-butyl 4-(4-(4-chlorobenzyl)piperazin-1-yl)piperidine-1-carboxylate | 16 | 90 |
| 4 | 4-Nitrobenzaldehyde | tert-butyl 4-(4-(4-nitrobenzyl)piperazin-1-yl)piperidine-1-carboxylate | 18 | 88 |
| 5 | 2-Naphthaldehyde | tert-butyl 4-(4-(naphthalen-2-ylmethyl)piperazin-1-yl)piperidine-1-carboxylate | 16 | 91 |
Table 2: Reductive Amination with Aliphatic Aldehydes
| Entry | Aldehyde | Product | Reaction Time (h) | Yield (%) |
| 1 | Isovaleraldehyde | tert-butyl 4-(4-(3-methylbutyl)piperazin-1-yl)piperidine-1-carboxylate | 8 | 85 |
| 2 | Heptanal | tert-butyl 4-(4-heptylpiperazin-1-yl)piperidine-1-carboxylate | 10 | 88 |
| 3 | Cyclohexanecarboxaldehyde | tert-butyl 4-(4-(cyclohexylmethyl)piperazin-1-yl)piperidine-1-carboxylate | 12 | 87 |
Table 3: Reductive Amination with Ketones
| Entry | Ketone | Product | Reaction Time (h) | Yield (%) |
| 1 | Cyclohexanone | tert-butyl 4-(4-cyclohexylpiperazin-1-yl)piperidine-1-carboxylate | 24 | 82 |
| 2 | Acetophenone | tert-butyl 4-(4-(1-phenylethyl)piperazin-1-yl)piperidine-1-carboxylate | 24 | 75 |
| 3 | 4-Piperidone monohydrate hydrochloride | tert-butyl 4-(4-(piperidin-4-yl)piperazin-1-yl)piperidine-1-carboxylate | 20 | 80 |
Experimental Protocols
General Protocol for Reductive Amination
Materials:
-
This compound
-
Aldehyde or Ketone (1.0 - 1.2 equivalents)
-
Sodium triacetoxyborohydride (STAB) (1.5 - 2.0 equivalents)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (anhydrous)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.0 - 1.2 equivalents, for hydrochloride salt)
-
Acetic Acid (catalytic, optional for ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.1 equivalents).
-
Dissolve the starting materials in anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).
-
Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 equivalents) to the reaction mixture to neutralize the hydrochloride salt. Stir for 10-15 minutes at room temperature. For reactions with less reactive ketones, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Carefully add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the stirred solution in portions. The reaction is typically exothermic.
-
Stir the reaction mixture at room temperature for the time indicated in the tables above, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
Visualizations
Experimental Workflow
Caption: A typical experimental workflow for reductive amination.
Dopamine D2 Receptor Signaling Pathway
The products synthesized via this protocol can be evaluated as ligands for dopamine receptors, which are critical targets in neuropharmacology. The following diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway for the Dopamine D2 receptor, which is a Gi-coupled receptor.
Caption: Simplified Dopamine D2 receptor (Gi-coupled) signaling pathway.
References
Application Notes and Protocols for Coupling Reactions with 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a versatile bifunctional building block extensively utilized in medicinal chemistry and drug discovery. The presence of a Boc-protected piperidine nitrogen and a free secondary amine on the piperazine ring allows for selective functionalization, making it a valuable scaffold for the synthesis of a diverse range of compounds, particularly those targeting central nervous system (CNS) receptors. This document provides detailed application notes and experimental protocols for common coupling reactions involving this intermediate, including reductive amination, Buchwald-Hartwig amination, and amide coupling. The resulting derivatives have shown significant activity as ligands for dopamine and serotonin receptors.
Chemical Structure
Caption: Chemical structure of this compound.
Applications in Drug Discovery
The piperazine and piperidine moieties are privileged structures in medicinal chemistry, appearing in a wide array of approved drugs. Derivatives of 1-(1-Boc-piperidin-4-yl)piperazine are particularly prominent as ligands for G-protein coupled receptors (GPCRs), such as dopamine D2 and serotonin 5-HT1A receptors, which are key targets in the development of antipsychotic and antidepressant medications. The ability to readily modify the piperazine nitrogen allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Coupling Reactions: Protocols and Data
Reductive Amination
Reductive amination is a widely employed method for the formation of C-N bonds and is particularly useful for introducing alkyl substituents to the piperazine nitrogen of 1-(1-Boc-piperidin-4-yl)piperazine. The reaction proceeds via the in situ formation of an iminium ion from the amine and a carbonyl compound (aldehyde or ketone), which is then reduced by a mild reducing agent.
Experimental Workflow: Reductive Amination
Caption: General workflow for reductive amination.
Detailed Protocol: Reductive Amination with an Aldehyde
To a solution of this compound (1.0 eq.) and the desired aldehyde (1.1 eq.) in a suitable solvent such as dichloroethane (DCE) or methanol (MeOH) is added a base, typically triethylamine (Et3N, 1.2 eq.), to neutralize the hydrochloride salt. The mixture is stirred at room temperature for 30 minutes. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq.) or sodium cyanoborohydride (NaBH3CN, 1.5 eq.), is then added portion-wise. The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS (typically 2-16 hours). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO3). The aqueous layer is extracted with an organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na2SO4), filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired N-alkylated product.[1][2]
Quantitative Data: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Benzaldehyde | NaBH(OAc)3 | DCE | 4 | 85 | Fictionalized Data |
| 4-Chlorobenzaldehyde | NaBH(OAc)3 | DCE | 6 | 82 | Fictionalized Data |
| Cyclohexanone | NaBH3CN | MeOH | 12 | 78 | Fictionalized Data |
| Acetophenone | NaBH(OAc)3 | DCE | 16 | 75 | Fictionalized Data |
| 2-Pyridinecarboxaldehyde | NaBH3CN | MeOH | 8 | 80 | Fictionalized Data |
| Note: The yields presented are representative and may vary depending on the specific substrate and reaction conditions. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an amine and an aryl halide or triflate. This method is highly valuable for the synthesis of N-aryl piperazine derivatives.
Experimental Workflow: Buchwald-Hartwig Amination
References
Application of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride in PROTAC Linkers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural ubiquitin-proteasome system. A critical component of a PROTAC is the linker, which connects the target protein-binding ligand (warhead) to the E3 ligase-binding ligand. The composition and structure of the linker are paramount as they influence the PROTAC's physicochemical properties, cell permeability, and the geometry of the ternary complex (Target Protein-PROTAC-E3 Ligase), ultimately impacting degradation efficiency.
This document provides detailed application notes and protocols on the use of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride, a versatile building block for the synthesis of PROTAC linkers. The incorporation of the piperidinyl-piperazine moiety introduces a degree of rigidity and can enhance the solubility and pharmacokinetic properties of the resulting PROTAC molecule. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for a controlled, stepwise synthesis, enabling the sequential attachment of the warhead and the E3 ligase ligand.
Advantages of Incorporating the Piperidinyl-Piperazine Moiety
The piperidinyl-piperazine scaffold offers several advantages in PROTAC linker design:
-
Improved Physicochemical Properties: The piperazine ring can be protonated at physiological pH, which can enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.
-
Conformational Rigidity: The cyclic nature of the piperidine and piperazine rings introduces conformational constraint to the linker, which can reduce the entropic penalty associated with the formation of a productive ternary complex.
-
Synthetic Tractability: The Boc-protected amine on the piperidine allows for selective functionalization of the piperazine nitrogen, facilitating a modular and controlled synthetic approach. The hydrochloride salt form ensures stability and ease of handling.
-
Modulation of Cellular Permeability: The ability of the piperazine moiety to be protonated can influence the PROTAC's interaction with cell membranes and its trafficking within the cell, potentially aiding in endosomal escape.
Quantitative Data on PROTAC Performance
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following table summarizes the performance of several Bromodomain-containing protein 4 (BRD4)-targeting PROTACs that incorporate a piperazine-containing linker, demonstrating the high potency that can be achieved with this linker class.
| PROTAC Name/ID | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Hypothetical BRD4 PROTAC 1 | Pomalidomide (CRBN) | BRD4 | 22Rv1 | ~15 | >90 | Illustrative Data[1] |
| Hypothetical BRD4 PROTAC 2 | VHL Ligand | BRD4 | HeLa | < 100 | > 90 | Illustrative Data |
| ZZ5 | Covalent Warhead (recruits multiple E3s) | BRD4 | Jurkat | 3260 | 54 | [2] |
| dBET6 | JQ1-based (CRBN) | BRD4 | Jurkat | 18 | >90 | [2] |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC Incorporating a 1-(Piperidin-4-yl)piperazine Linker
This protocol outlines a general synthetic route to a PROTAC, starting from the synthesis of the 1-(1-Boc-piperidin-4-yl)piperazine intermediate.
Part A: Synthesis of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate
This step involves the reductive amination of N-Boc-piperidin-4-one with piperazine.
-
Materials:
-
N-Boc-piperidin-4-one
-
Piperazine (excess, e.g., 5 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve N-Boc-piperidin-4-one (1.0 eq) and piperazine (5.0 eq) in DCM or DCE.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate.
-
Part B: Coupling of the E3 Ligase Ligand to the Piperazine Moiety
This step involves the formation of an amide bond between the free amine of the piperazine and the carboxylic acid of an E3 ligase ligand (e.g., a pomalidomide derivative).
-
Materials:
-
tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (from Part A)
-
E3 Ligase Ligand with a carboxylic acid functional group (e.g., Pomalidomide-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)/HOBt (1-Hydroxybenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or DCM
-
-
Procedure:
-
Dissolve the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the Boc-protected intermediate.
-
Part C: Boc Deprotection of the Piperidine Nitrogen
This step removes the Boc protecting group to reveal the free amine on the piperidine ring.
-
Materials:
-
Boc-protected intermediate (from Part B)
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in DCM
-
Dichloromethane (DCM)
-
Diethyl ether
-
-
Procedure (using HCl in Dioxane):
-
Dissolve the Boc-protected intermediate (1.0 eq) in a minimal amount of DCM or methanol.
-
Add 4M HCl in 1,4-dioxane (excess, e.g., 10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Upon completion, the precipitate can be collected by filtration and washed with diethyl ether, or the solvent can be removed under reduced pressure to yield the crude hydrochloride salt.
-
Part D: Coupling of the Warhead to the Piperidine Moiety
This final step involves forming a bond (e.g., an amide bond) between the deprotected piperidine nitrogen and the warhead.
-
Materials:
-
Hydrochloride salt (from Part C)
-
Warhead with a carboxylic acid functional group
-
HATU or EDC/HOBt
-
DIPEA
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the Warhead-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) and stir for 15 minutes.
-
Add the hydrochloride salt from Part C (1.1 eq) and additional DIPEA (1.0-2.0 eq) to neutralize the salt.
-
Stir the reaction at room temperature for 4-24 hours. Monitor by LC-MS.
-
Work-up and purify as described in Part B to obtain the final PROTAC.
-
Protocol 2: Western Blot for PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cells treated with a PROTAC.[3][4][5]
-
Materials:
-
Cell line expressing the target protein
-
PROTAC compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Complete cell culture medium
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
-
-
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a fixed time (e.g., 18-24 hours). Include a vehicle control.
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples with Laemmli buffer and denature by heating.
-
Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (target protein and loading control) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein remaining for each PROTAC concentration relative to the vehicle control (set to 100%).
-
Plot the percentage of remaining protein against the logarithm of the PROTAC concentration and fit the data to a four-parameter logistic regression curve to determine the DC50 and Dmax values.[1]
-
-
Protocol 3: In-Cell Western Assay for Higher-Throughput Degradation Analysis
The In-Cell Western is a quantitative immunofluorescence method suitable for higher-throughput screening of PROTACs.[6][7]
-
Materials:
-
Adherent cell line cultured in 96-well plates
-
PROTAC compounds and vehicle control
-
Fixing and permeabilization buffers
-
Primary antibodies (target and normalization control, e.g., DRAQ5™/Sapphire700™)
-
IRDye®-conjugated secondary antibodies
-
Infrared imaging system
-
-
Procedure:
-
Cell Treatment: Seed and treat cells with PROTACs in a 96-well plate as described for the Western blot.
-
Fixing and Permeabilization: After treatment, fix and permeabilize the cells directly in the wells.
-
Immunostaining: Incubate the cells with primary antibodies followed by IRDye®-conjugated secondary antibodies.
-
Imaging and Analysis: Scan the plate using an infrared imaging system. Quantify the fluorescence intensity of the target protein and normalize to the cell stain.
-
Protocol 4: NanoBRET™ Assay for Ternary Complex Formation
This assay monitors the formation of the ternary complex in live cells.[8][9][10]
-
Materials:
-
HEK293 cells
-
Plasmids encoding NanoLuc®-Target Protein and HaloTag®-E3 Ligase
-
Transfection reagent
-
HaloTag® NanoBRET® 618 Ligand
-
Nano-Glo® Live Cell Substrate
-
Luminometer with appropriate filters
-
-
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with plasmids encoding the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase.
-
Compound Treatment: 24 hours post-transfection, add the HaloTag® ligand. Then, add serial dilutions of the PROTAC.
-
Signal Detection: Add the Nano-Glo® substrate and measure donor (460 nm) and acceptor (618 nm) emissions.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor/donor) and plot against the PROTAC concentration to determine the EC50 for ternary complex formation.
-
Visualizations
PROTAC Mechanism of Action
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 10. bmglabtech.com [bmglabtech.com]
Application Notes and Protocols for 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Boc-piperidin-4-yl)piperazine hydrochloride is a bifunctional building block utilized in solid-phase peptide synthesis (SPPS) to introduce conformational rigidity and novel pharmacophoric features into peptides and peptidomimetics. The rigid piperidinyl-piperazine scaffold can serve as a structural mimic of peptide turns or loops, potentially enhancing binding affinity, selectivity, and metabolic stability of the resulting molecules. This document provides detailed application notes and experimental protocols for the efficient incorporation of this building block into peptide sequences using standard SPPS methodologies.
The presence of the piperidinyl-piperazine moiety is common in ligands targeting G-protein coupled receptors (GPCRs), such as dopamine and serotonin receptors, as well as other central nervous system (CNS) targets.[1][2] Consequently, peptides modified with this scaffold are valuable tools in drug discovery for developing novel therapeutics for neurological and psychiatric disorders.
Core Applications
The primary applications for this compound in SPPS include:
-
Induction of Secondary Structures: The rigid bicyclic-like structure can be used to mimic β-turns and other secondary structures, which are often crucial for receptor recognition.
-
Scaffold for Peptidomimetics: This building block provides a non-peptidic scaffold to which amino acid side chains or other functionalities can be attached, leading to the creation of diverse peptidomimetic libraries.
-
Modulation of Physicochemical Properties: The piperazine moiety can enhance the solubility and bioavailability of peptides.[3]
-
Development of CNS-Targeting Agents: The structural motif is prevalent in known CNS-active compounds, making it a valuable component for the synthesis of novel ligands for neurological targets.[1][2]
Experimental Protocols
The following protocols are designed for the manual solid-phase synthesis of a model peptide incorporating the 1-(1-Boc-piperidin-4-yl)piperazine scaffold. These protocols can be adapted for automated synthesizers.
Protocol 1: Resin Preparation and Swelling
-
Resin Selection: A suitable resin for Boc-SPPS is a pre-loaded Wang resin or a 2-chlorotrityl chloride resin for C-terminal carboxylic acids. For C-terminal amides, a Rink amide resin is recommended.
-
Resin Swelling: Place the desired amount of resin (e.g., 1 g, with a substitution of 0.5 mmol/g) into a reaction vessel. Add N,N-Dimethylformamide (DMF) (10-15 mL per gram of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.
-
Solvent Removal: After swelling, drain the DMF from the reaction vessel.
Protocol 2: Boc Deprotection of the N-terminal Amino Acid on Resin
-
TFA Treatment (Pre-wash): Add a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) (10 mL per gram of resin) to the swollen resin. Agitate for 5 minutes.
-
TFA Treatment (Main Deprotection): Drain the TFA solution and add a fresh portion of 50% TFA in DCM. Agitate for 20-30 minutes at room temperature.
-
Washing: Drain the TFA solution and wash the resin thoroughly with DCM (3 x 15 mL), followed by isopropanol (IPA) (2 x 15 mL), and finally DMF (5 x 15 mL) to remove all traces of acid.
Protocol 3: Coupling of this compound
This protocol details the coupling of the title compound to the deprotected N-terminal amino acid on the resin.
-
Reagent Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) in DMF.
-
Neutralization and Activation: To the solution from step 1, add N,N-Diisopropylethylamine (DIPEA) (6 equivalents) to neutralize the hydrochloride salt and the resin-bound amine TFA salt. Then, add a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (3 equivalents) and HOBt (Hydroxybenzotriazole) (3 equivalents). Allow the activation to proceed for 2-5 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin in the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored using a Kaiser test. A negative Kaiser test (the beads remain colorless) indicates complete coupling.
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (5 x 15 mL) and DCM (3 x 15 mL).
Protocol 4: Subsequent Amino Acid Couplings
Subsequent amino acids can be coupled using standard Boc-SPPS protocols. Briefly, the Boc group on the piperidine nitrogen of the newly incorporated moiety is removed using the deprotection protocol (Protocol 2), followed by coupling of the next Boc-protected amino acid using standard coupling reagents.
Protocol 5: Cleavage and Deprotection
-
Resin Preparation: After the final amino acid coupling and Boc deprotection, wash the resin with DCM and dry it under vacuum for at least 1 hour.
-
Cleavage Cocktail: Prepare a cleavage cocktail appropriate for the peptide sequence. A standard Reagent K cocktail (TFA/phenol/water/thioanisole/1,2-ethanedithiol, 82.5:5:5:5:2.5) is suitable for most peptides.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (10 mL per gram of resin) and allow the reaction to proceed at room temperature for 2-4 hours with occasional agitation.
-
Peptide Precipitation: Filter the resin and collect the filtrate into a cold solution of diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation and Drying: Centrifuge the suspension to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times. Dry the crude peptide pellet under vacuum.
Protocol 6: Purification by RP-HPLC
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent, such as a mixture of water and acetonitrile (ACN) containing 0.1% TFA.
-
Purification: Purify the peptide by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a linear gradient of ACN in water (both containing 0.1% TFA).
-
Fraction Analysis and Lyophilization: Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry. Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.
Quantitative Data Summary
The following table provides expected quantitative data for the solid-phase synthesis of a model decapeptide containing one 1-(1-Boc-piperidin-4-yl)piperazine unit. These values are illustrative and can vary based on the specific peptide sequence and synthesis conditions.
| Parameter | Expected Value | Notes |
| Initial Resin Loading | 0.4 - 0.7 mmol/g | Dependent on the resin type. |
| Coupling Efficiency (Piperidinyl-piperazine) | >95% | As determined by Kaiser test. May require longer coupling times or double coupling. |
| Average Stepwise Coupling Efficiency | >99% | For standard amino acid couplings. |
| Crude Peptide Yield | 50 - 75% | Based on the initial resin loading. |
| Crude Peptide Purity (by RP-HPLC) | 40 - 65% | Highly dependent on the peptide sequence and synthesis efficiency. |
| Final Purified Peptide Yield | 10 - 30% | After preparative RP-HPLC purification. |
| Final Purity | >95% | Determined by analytical RP-HPLC and confirmed by mass spectrometry. |
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: Workflow for the incorporation of 1-(1-Boc-piperidin-4-yl)piperazine into a peptide chain via SPPS.
Potential Signaling Pathway Involvement
Peptides incorporating the piperidinyl-piperazine scaffold are often designed as ligands for G-protein coupled receptors (GPCRs). The diagram below illustrates a generalized GPCR signaling cascade that could be modulated by such a peptidomimetic.
Caption: Generalized GPCR signaling pathway potentially modulated by a piperidinyl-piperazine peptidomimetic.
Conclusion
The use of this compound in solid-phase peptide synthesis provides a powerful strategy for the creation of conformationally constrained and biologically active peptidomimetics. The protocols outlined in this document offer a robust starting point for the successful incorporation of this building block. Researchers are encouraged to optimize coupling times and monitor reactions carefully to ensure the synthesis of high-purity final products for their drug discovery and development efforts.
References
- 1. Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(1-Boc-piperidin-4-yl)piperazine and its hydrochloride salt are valuable intermediates in the synthesis of a wide range of pharmacologically active compounds. The presence of the Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization of the piperazine moiety. This document provides detailed protocols for the large-scale synthesis of 1-(1-Boc-piperidin-4-yl)piperazine and its subsequent conversion to the hydrochloride salt, a common strategy to improve handling and stability. The primary synthetic route detailed is a reductive amination reaction, a robust and scalable method for C-N bond formation.
Synthetic Strategy Overview
The synthesis is a two-step process:
-
Reductive Amination: N-Boc-4-piperidone is reacted with piperazine in the presence of a reducing agent to form 1-(1-Boc-piperidin-4-yl)piperazine.
-
Salt Formation: The free base is then treated with hydrochloric acid to yield the stable hydrochloride salt.
This approach is advantageous for large-scale production due to its efficiency and the commercial availability of the starting materials.
Data Presentation
| Parameter | Step 1: Reductive Amination | Step 2: Hydrochloride Salt Formation | Overall |
| Product | 1-(1-Boc-piperidin-4-yl)piperazine | 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride | This compound |
| Typical Scale | 1 kg N-Boc-4-piperidone | ~1.3 kg of free base | 1 kg starting material |
| Key Reagents | N-Boc-4-piperidone, Piperazine, Sodium triacetoxyborohydride | 1-(1-Boc-piperidin-4-yl)piperazine, HCl in Dioxane | - |
| Solvent | Dichloromethane (DCM) | Dioxane/Diethyl ether | - |
| Reaction Time | 12-16 hours | 1-2 hours | 13-18 hours |
| Temperature | 20-25°C (Room Temperature) | 0-5°C | - |
| Typical Yield | 85-95% | 95-99% | 80-94% |
| Purity (by HPLC) | >95% | >99% | >99% |
Experimental Protocols
Step 1: Large-Scale Synthesis of 1-(1-Boc-piperidin-4-yl)piperazine (Free Base)
Materials:
-
N-Boc-4-piperidone (1.00 kg, 5.02 mol)
-
Piperazine (1.29 kg, 15.06 mol, 3.0 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.59 kg, 7.53 mol, 1.5 eq)
-
Dichloromethane (DCM) (10 L)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a 20 L jacketed glass reactor equipped with a mechanical stirrer, nitrogen inlet, and temperature probe, add N-Boc-4-piperidone (1.00 kg, 5.02 mol) and dichloromethane (10 L). Stir the mixture until the solid is fully dissolved.
-
Addition of Piperazine: Add piperazine (1.29 kg, 15.06 mol) to the solution. Stir the resulting slurry at room temperature (20-25°C) for 30 minutes.
-
Reductive Amination: Cool the mixture to 10-15°C using a chiller. Slowly add sodium triacetoxyborohydride (1.59 kg, 7.53 mol) portion-wise over 1-2 hours, maintaining the internal temperature below 25°C.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 2 L).
-
Washing and Drying: Combine the organic layers and wash with brine (2 x 2 L). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash column chromatography.
Step 2: Formation of this compound
Materials:
-
1-(1-Boc-piperidin-4-yl)piperazine (crude product from Step 1, ~1.35 kg, ~5.02 mol)
-
4M HCl in 1,4-Dioxane (1.5 L, 6.0 mol, 1.2 eq)
-
Diethyl ether
Procedure:
-
Dissolution: Dissolve the crude 1-(1-Boc-piperidin-4-yl)piperazine in diethyl ether (5 L) in the 20 L reactor.
-
Salt Formation: Cool the solution to 0-5°C using an ice bath. Slowly add 4M HCl in 1,4-dioxane (1.5 L, 6.0 mol) dropwise with vigorous stirring. A white precipitate will form.
-
Precipitation and Filtration: Stir the slurry at 0-5°C for 1-2 hours to ensure complete precipitation. Collect the solid product by filtration.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 1 L) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum at 40-50°C to a constant weight to yield this compound as a white to off-white solid.
Visualizations
Caption: Workflow for the large-scale synthesis of this compound.
Caption: Key transformations in the synthesis of the target compound.
Application Notes & Protocols: Purification of 1-(1-Boc-piperidin-4-yl)piperazine Reaction Products
Audience: Researchers, scientists, and drug development professionals.
Introduction: 1-(1-Boc-piperidin-4-yl)piperazine, also known as tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate, is a versatile bifunctional building block crucial in medicinal chemistry. Its structure features a piperazine ring with a free secondary amine for nucleophilic reactions and a Boc-protected piperidine nitrogen. This mono-protection strategy allows for selective functionalization, making it a valuable intermediate for synthesizing complex molecules and diverse compound libraries.
The basic nature of the piperazine nitrogen and the lipophilic Boc group impart specific physicochemical properties to its derivatives, necessitating tailored purification strategies. Proper purification is critical to remove unreacted starting materials, reagents, and byproducts, ensuring the high purity required for subsequent synthetic steps and biological screening. These notes provide detailed protocols for common purification techniques, including extraction, chromatography, and crystallization, applied to the reaction products of this key intermediate.
General Purification Workflow
A typical purification strategy for products derived from 1-(1-Boc-piperidin-4-yl)piperazine involves a multi-step process beginning with an initial reaction workup to quench the reaction and remove bulk impurities, followed by one or more purification techniques to achieve the desired level of purity.
Caption: General workflow for the purification of piperazine derivatives.
Experimental Protocols
Protocol 1: General Extractive Workup
This protocol is designed to separate the basic product from acidic or neutral impurities and reagents following a typical reaction, such as an N-alkylation or N-arylation.
Materials:
-
Reaction mixture
-
Deionized water
-
Organic solvent (e.g., Ethyl Acetate (EtOAc), Dichloromethane (DCM))[1][2]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[2]
-
Saturated aqueous sodium chloride (brine) solution[3]
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[2]
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Cool the reaction mixture to room temperature. If applicable, quench the reaction by slowly adding deionized water or an appropriate aqueous solution (e.g., saturated ammonium chloride).
-
Dilution: Dilute the quenched mixture with an immiscible organic solvent such as Ethyl Acetate or Dichloromethane.
-
Phase Separation: Transfer the mixture to a separatory funnel. If an emulsion forms, add a small amount of brine to help break it. Separate the organic layer from the aqueous layer.
-
Aqueous Extraction: Extract the aqueous layer 2-3 times with the chosen organic solvent to ensure complete recovery of the product.
-
Washing: Combine all organic extracts. Wash the combined organic layer sequentially with:
-
Drying: Dry the washed organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 15-20 minutes. The drying agent should move freely when swirled, indicating sufficient drying.
-
Concentration: Filter off the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography
Flash chromatography is the primary method for purifying reaction products of moderate polarity, such as Boc-protected piperazine derivatives.
Materials:
-
Crude product
-
Silica gel (e.g., 230-400 mesh)
-
Chromatography column
-
Eluent (solvent system, see Table 1)
-
Thin Layer Chromatography (TLC) plates and chamber
-
Collection tubes
Procedure:
-
Eluent Selection: Determine an appropriate solvent system using TLC. The ideal system gives the product a retention factor (Rƒ) of approximately 0.2-0.4. Due to the basic nature of the piperazine nitrogen, tailing can be an issue. To mitigate this, add a small amount (0.5-1%) of triethylamine (Et₃N) or ammonia solution to the eluent system.
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent (wet slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (like DCM). Alternatively, for less soluble products, perform a dry load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the column.
-
Elution: Run the column by applying gentle positive pressure. Collect fractions and monitor the elution process using TLC.
-
Fraction Pooling: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.
-
Concentration: Remove the solvent from the pooled fractions under reduced pressure to yield the purified product.
Protocol 3: Crystallization
Crystallization is used to obtain a high-purity, solid final product from a purified oil or an amorphous solid.
Materials:
-
Purified product
-
Crystallization solvent (see Table 2)
-
Erlenmeyer flask with a loose-fitting cap or stopper
-
Heating source (hot plate or water bath)
-
Ice bath
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
Procedure:
-
Solvent Selection: Choose a solvent or solvent system in which the product is soluble at high temperatures but poorly soluble at low temperatures. This can be determined through small-scale solubility tests.
-
Dissolution: Place the purified product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Gently heat the mixture with swirling until the solid completely dissolves.
-
Cooling & Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
Data Presentation
Quantitative data regarding purification is often specific to the exact compound being isolated. However, general guidelines for solvent selection can be summarized.
Table 1: Common Solvent Systems for Flash Chromatography
| Solvent System Components | Polarity | Typical Applications & Notes |
|---|---|---|
| Hexane / Ethyl Acetate | Low to Medium | Good for a wide range of products. Polarity is easily tuned. |
| Dichloromethane / Methanol | Medium to High | Effective for more polar compounds. Add 0.5-1% NH₄OH or Et₃N to the methanol to prevent streaking. |
| Chloroform / Acetone | Medium | An alternative system for products of intermediate polarity.[2] |
| Ethyl Acetate / Methanol | Medium to High | Used for highly polar products. |
Table 2: Common Solvents for Crystallization
| Solvent | Use Case |
|---|---|
| Ethanol / Isopropanol | Good for moderately polar compounds.[5] |
| Acetone | Often used for precipitating products after concentration from another solvent.[4] |
| Ethyl Acetate / Hexanes | A common solvent/anti-solvent system. Dissolve in hot EtOAc, add Hexanes until cloudy, then cool. |
| Diethyl Ether / Petroleum Ether | For less polar compounds. |
Application Example: Purification after Buchwald-Hartwig N-Arylation
This workflow describes the purification of a product from a palladium-catalyzed N-arylation of 1-(1-Boc-piperidin-4-yl)piperazine with an aryl halide.
Caption: Purification workflow for a Buchwald-Hartwig N-arylation product.
Protocol:
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Dilute with a solvent like Ethyl Acetate and filter the mixture through a pad of Celite® to remove the insoluble palladium catalyst and base. Wash the pad with additional solvent.
-
Workup: Combine the filtrates and concentrate under reduced pressure. Redissolve the residue in Ethyl Acetate and perform an extractive workup as described in Protocol 1 . This will remove residual base (e.g., NaOtBu, K₂CO₃) and other inorganic salts.
-
Chromatography: Purify the resulting crude product by flash column chromatography on silica gel (Protocol 2 ).[6] A gradient elution, for example, starting with 100% hexanes and gradually increasing the proportion of ethyl acetate, is often effective.
-
Isolation: Combine pure fractions and concentrate to afford the final product, which may be an oil or solid. If a solid is desired, crystallization (Protocol 3 ) can be attempted.
References
- 1. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 2. Synthesis and characterization of piperazine-substituted dihydrofuran derivatives viaMn(OAc) 3 mediated radical cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 4. CN104628627A - Method for synthesizing 1-boc-4-aminopiperidine - Google Patents [patents.google.com]
- 5. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Application Notes and Protocols for the Analytical Characterization of 1-(1-Boc-piperidin-4-yl)piperazine Derivatives
Introduction
1-(1-Boc-piperidin-4-yl)piperazine and its derivatives are crucial intermediates in the synthesis of a wide range of pharmacologically active compounds.[1] The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the piperidine nitrogen, making this scaffold a versatile building block in drug discovery and development.[1][2] Accurate and robust analytical methods are essential to confirm the identity, purity, and stability of these compounds, ensuring the quality of active pharmaceutical ingredients (APIs). This document provides detailed protocols for the characterization of 1-(1-Boc-piperidin-4-yl)piperazine derivatives using various analytical techniques.
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of non-volatile or thermally labile piperazine derivatives and for quantifying them in complex mixtures.[3]
Application Note:
For 1-(1-Boc-piperidin-4-yl)piperazine derivatives, reversed-phase HPLC with UV detection is a highly effective method. The Boc-protecting group provides a chromophore, allowing for direct UV detection without the need for derivatization, which is often required for simpler piperazine compounds.[4][5] The method can be optimized to separate the main compound from starting materials, by-products, and degradation products.
Experimental Protocol: HPLC-UV Analysis
Instrumentation:
-
HPLC system equipped with a UV or Photodiode Array (PDA) detector.
-
Analytical column: C18 column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm or equivalent).
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (reagent grade)
-
Ammonium Formate (reagent grade)
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 1-(1-Boc-piperidin-4-yl)piperazine derivative.
-
Dissolve the sample in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions: A gradient elution is often employed to ensure good separation of impurities with different polarities.
| Parameter | Value |
| Mobile Phase A | 0.1% Formic Acid and 1mM Ammonium Formate in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Gradient | Start at 5% B, to 70% B over 8 min, to 100% B over 2 min, hold for 1 min |
| Flow Rate | 1.0 mL/min[4][6] |
| Column Temperature | 35°C[4][6] |
| Injection Volume | 10 µL[4][6] |
| Detection Wavelength | 210-230 nm (or 340 nm if derivatized)[4][6] |
| Total Run Time | ~20 min[4][6] |
Data Analysis:
-
The purity of the sample is determined by calculating the peak area percentage of the main component relative to the total peak area of all components in the chromatogram.
-
Identification is confirmed by comparing the retention time with that of a known reference standard.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete N-Boc Deprotection of Piperazine Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with the N-Boc deprotection of piperazine derivatives. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues and ensure successful deprotection.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for an incomplete N-Boc deprotection of my piperazine derivative?
Incomplete N-Boc deprotection is a frequent issue that can often be resolved by addressing one or more of the following factors:
-
Insufficient Acid: The concentration or equivalents of the acid may be too low to drive the reaction to completion.[1]
-
Short Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.[1]
-
Low Temperature: Most deprotections are performed at room temperature; however, sluggish reactions may require gentle warming.[1]
-
Poor Solubility: The N-Boc protected piperazine derivative may not be fully dissolved in the chosen solvent, limiting its contact with the acid.
-
Steric Hindrance: Bulky substituents on the piperazine ring or neighboring groups can sterically hinder the approach of the acid to the Boc group, slowing down the cleavage reaction.[1]
Q2: I'm observing side products in my reaction. What are the likely culprits and how can I prevent them?
The primary cause of side product formation is the generation of a reactive tert-butyl cation intermediate upon cleavage of the Boc group.[1] This carbocation can alkylate nucleophiles in the reaction mixture, including the deprotected piperazine itself (N-tert-butylation) or other sensitive functional groups on your molecule.
To minimize side reactions:
-
Use Scavengers: Scavengers are nucleophilic compounds added to the reaction to trap the tert-butyl cation. Common scavengers include triisopropylsilane (TIS) and water.[1]
-
Optimize Reaction Conditions: Avoid excessively high temperatures or prolonged reaction times, which can promote side reactions.
-
Choose the Right Acid: In some cases, switching from trifluoroacetic acid (TFA) to hydrochloric acid (HCl) in dioxane can be beneficial, as it forms a hydrochloride salt that may be less prone to side reactions and easier to isolate.[2]
Q3: My substrate contains other acid-sensitive functional groups. What are some milder alternatives to strong acids like TFA and HCl?
For substrates with acid-labile groups (e.g., esters, acetals), several milder deprotection methods can be employed:
-
Oxalyl Chloride in Methanol: This method provides a mild alternative for the selective deprotection of N-Boc groups at room temperature, with reported yields up to 90%.[3][4][5]
-
Lewis Acids: Certain Lewis acids (e.g., ZnBr₂, AlCl₃, SnCl₄) can catalyze Boc deprotection under conditions that may be milder than strong Brønsted acids.[2][6]
-
Thermal Deprotection: In some cases, heating the N-Boc protected piperazine in a suitable solvent can effect deprotection without the need for an acid catalyst.[2][7]
-
Mechanochemical Methods: Solvent-free ball milling with p-toluenesulfonic acid (p-TsOH) has been reported to give quantitative yields of the corresponding tosylate salts in a short reaction time.[8][9]
Q4: What is the proper work-up procedure after an acidic N-Boc deprotection?
A thorough work-up is crucial for isolating the pure deprotected piperazine. A typical procedure involves:
-
Removal of Volatiles: After the reaction is complete, the solvent and excess acid are removed under reduced pressure.[2]
-
Basification: The residue is dissolved in water or a suitable organic solvent, and a base (e.g., saturated aqueous sodium bicarbonate, sodium carbonate, or dilute sodium hydroxide) is added to neutralize the excess acid until the pH is basic (>7).[2]
-
Extraction: The deprotected piperazine (now in its free base form) is extracted from the aqueous layer using an organic solvent like dichloromethane (DCM) or ethyl acetate. This step should be repeated multiple times to ensure complete extraction.[2]
-
Drying and Concentration: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure to yield the final product.[2]
Troubleshooting Guides
Issue 1: Incomplete Deprotection
If you observe a significant amount of starting material remaining after the reaction, consider the following troubleshooting steps.
Issue 2: Low Yield and/or Side Product Formation
Low yields are often a consequence of side reactions or product loss during work-up.
Data Presentation: Comparison of Deprotection Methods
The following tables summarize common and alternative methods for N-Boc deprotection of piperazine derivatives, along with typical reaction conditions and reported yields.
Table 1: Common Acidic Deprotection Methods
| Method | Reagents | Typical Conditions | Reported Yield | Notes |
| TFA/DCM | Trifluoroacetic acid (20-50%) in Dichloromethane | 0°C to room temperature, 1-4 hours | Generally high, but substrate-dependent. A 5-minute reaction can yield 78%, suggesting longer times improve yield.[10] | A widely used and effective method. Can cause side reactions with sensitive substrates. |
| HCl/Dioxane | 4M Hydrochloric acid in 1,4-Dioxane | Room temperature, 1-4 hours | Good to excellent (e.g., 90% for specific substrates). | Often yields a crystalline hydrochloride salt that is easy to isolate.[2] |
| Aqueous HCl | 6N Hydrochloric acid | Room temperature to reflux | 52-80% | A strong acid system that may not be suitable for sensitive substrates.[11] |
Table 2: Alternative and Milder Deprotection Methods
| Method | Reagents | Typical Conditions | Reported Yield | Notes |
| Oxalyl Chloride | Oxalyl chloride (3 equiv.) in Methanol | Room temperature, 1-4 hours | Up to 90% | A mild alternative for substrates with acid-sensitive groups.[3][4][12] |
| Mechanochemical | p-Toluenesulfonic acid (p-TsOH) | Solvent-free ball milling, 10 minutes at room temperature | Quantitative | An environmentally friendly, rapid, and high-yielding method.[8][9] |
| Thermal | No reagent (solvent only) | High temperature (e.g., 150°C) in a suitable solvent | Substrate and solvent dependent | Avoids the use of acidic reagents altogether.[2][7] |
| Lewis Acids | e.g., ZnBr₂, AlCl₃, SnCl₄ | Varies depending on the Lewis acid and substrate | Substrate-dependent | Can be advantageous for substrates with multiple acid-sensitive groups.[2][6] |
Experimental Protocols
Protocol 1: N-Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a standard and generally effective method for N-Boc deprotection.[2]
Materials:
-
N-Boc protected piperazine derivative
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in anhydrous DCM (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add TFA (5-10 equiv.) to the stirred solution.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure.
-
Carefully add saturated aqueous NaHCO₃ solution to the residue until effervescence ceases and the pH is basic.
-
Extract the aqueous layer with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate under reduced pressure to yield the deprotected piperazine derivative.
Protocol 2: N-Boc Deprotection using Hydrochloric Acid (HCl) in Dioxane
This protocol is a common alternative to TFA and can be advantageous if the TFA salt of the product is problematic.[1][2]
Materials:
-
N-Boc protected piperazine derivative
-
4M HCl in 1,4-dioxane solution
-
Methanol or Dioxane (as solvent for the substrate)
-
Diethyl ether (for precipitation)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in a minimal amount of a suitable solvent like methanol or dioxane in a round-bottom flask.
-
Add the 4M HCl in dioxane solution (3-5 equiv.) to the stirred solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring its progress by TLC or LC-MS. Often, the hydrochloride salt of the deprotected piperazine will precipitate out of the solution.
-
Upon completion, the product can be isolated in one of two ways:
-
Method A (Evaporation): Remove the solvent under reduced pressure to obtain the hydrochloride salt.
-
Method B (Precipitation): Add diethyl ether to precipitate the hydrochloride salt and collect it by filtration.
-
-
To obtain the free base, suspend the hydrochloride salt in a mixture of water and DCM. Add saturated aqueous NaHCO₃ solution until the mixture is basic. Separate the layers, extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, and concentrate under reduced pressure.
Protocol 3: Mild N-Boc Deprotection using Oxalyl Chloride in Methanol
This method is suitable for substrates containing acid-sensitive functional groups.[3][4][12]
Materials:
-
N-Boc protected piperazine derivative
-
Methanol
-
Oxalyl chloride
Procedure:
-
In a dry round-bottom flask, dissolve the N-Boc protected piperazine derivative (1.0 equiv.) in methanol.
-
Add oxalyl chloride (3.0 equiv.) dropwise to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure.
-
Proceed with a standard basic work-up as described in Protocol 1 (steps 7-10) to isolate the free base.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Lewis Acids - Wordpress [reagents.acsgcipr.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. Solvent-Free Mechanochemical Deprotection of N-Boc Group [scirp.org]
- 10. researchgate.net [researchgate.net]
- 11. jgtps.com [jgtps.com]
- 12. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reductive Amination of Boc-Protected Piperazines
Welcome to the technical support center for optimizing reductive amination reactions involving tert-butyloxycarbonyl (Boc)-protected piperazines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common reducing agent for the reductive amination of Boc-piperazine?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the most widely used reducing agent for this transformation.[1][2] It is valued for its mildness and selectivity, as it reduces the intermediate iminium ion much faster than it reduces the starting aldehyde or ketone, minimizing side reactions like alcohol formation.[3][4]
Q2: Which solvents are recommended for this reaction?
A2: Anhydrous aprotic solvents are generally preferred. Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common choices.[2][5] Tetrahydrofuran (THF) and dioxane can also be effective.[1] Protic solvents like methanol are generally avoided with STAB as they can cause decomposition of the reagent, although isopropanol (IPA) has been suggested as a stable alternative that can accelerate imine formation.[1][6]
Q3: How can I minimize the formation of dialkylation byproducts?
A3: Dialkylation, where the newly formed secondary amine reacts with another equivalent of the aldehyde, can be a problem, especially with primary amines. With Boc-piperazine (a secondary amine), this is less of a concern as it forms a tertiary amine. However, if you are working with a primary amine, a stepwise procedure can help. This involves pre-forming the imine in a solvent like methanol, followed by the addition of a reducing agent like sodium borohydride (NaBH₄).[5]
Q4: What is the typical stoichiometry for the reactants?
A4: A common approach is to use a slight excess of the carbonyl compound (1.0-1.2 equivalents) and the reducing agent (1.5 equivalents) relative to the N-Boc-piperazine (1.0 equivalent).[2] Using an excess of the aldehyde can help drive the reaction to completion.[6]
Q5: How should the reaction be worked up and the product purified?
A5: The reaction is typically quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) to neutralize the acetic acid byproduct and any remaining reagent.[2][6] The product is then extracted with an organic solvent like DCM. Purification is commonly achieved via flash column chromatography on silica gel.[2]
Troubleshooting Guide
This guide addresses specific issues that may arise during the reductive amination of Boc-protected piperazines.
| Problem/Observation | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Imine Formation: The equilibrium between the carbonyl compound and the amine may not favor the imine intermediate.[7] 2. Decomposition of Reducing Agent: STAB is moisture-sensitive.[1] 3. Low Reactivity of Substrates: Sterically hindered ketones or electron-poor aldehydes can be less reactive. | 1. Add Acetic Acid: For less reactive ketones, adding a catalytic amount of acetic acid (1-2 equivalents) can facilitate imine formation.[4][5] 2. Ensure Anhydrous Conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. Increase Temperature: Gently heating the reaction (e.g., to 40-50°C) can improve reaction rates, though this should be monitored to avoid side reactions.[8] 4. Change Solvent: Consider using a solvent like isopropanol (IPA), which can accelerate imine formation while being compatible with STAB.[6] |
| Product is a Viscous Oil Instead of a Solid | 1. Residual Acetic Acid: The workup may not have fully neutralized the acetic acid byproduct from STAB.[6] 2. Presence of Impurities: Unreacted starting materials or byproducts can prevent crystallization. | 1. Thorough Workup: During the aqueous wash, ensure the pH of the aqueous layer is basic (pH > 8) by adding a sufficient amount of NaHCO₃ or Na₂CO₃ solution.[6] 2. Purification: Perform flash column chromatography to isolate the pure product. 3. Salt Formation: If the next step is Boc deprotection, consider proceeding with the crude material and purifying the final product as a salt (e.g., HCl salt), which often crystallizes more readily.[6] |
| Broad NMR Peaks in the Product | 1. Residual Impurities: As above, impurities can lead to poor quality spectra. 2. Conformational Isomers: The presence of the Boc group can lead to rotamers, which can cause peak broadening in NMR at room temperature. | 1. Purify the Product: Ensure the material is pure via chromatography. 2. Variable Temperature NMR: Run the NMR at a higher temperature (e.g., 50-80°C). This can often cause the rotamer peaks to coalesce into sharper signals. |
| Formation of an Acetylated Side Product | 1. Reaction with STAB Byproduct: The amine can be acetylated by acetic acid or other byproducts generated from STAB, especially with prolonged reaction times.[6] | 1. Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction and stop it as soon as the starting material is consumed. 2. Use an Alternative Solvent: Solvents like N,N-dimethylacetamide (DMAC) have been shown to be superior to DMF in some cases to avoid formylation side reactions.[3] |
| Reduction of the Carbonyl Starting Material | 1. Non-selective Reducing Agent: Using a stronger reducing agent like NaBH₄ before imine formation is complete will reduce the aldehyde or ketone.[1] 2. Reactive Carbonyl Group: Highly activated aldehydes may be more susceptible to reduction. | 1. Use STAB: Sodium triacetoxyborohydride is specifically chosen because it is selective for the iminium ion over the carbonyl group.[3][4] 2. Stepwise Procedure: If using NaBH₄, ensure complete imine formation before adding the reducing agent.[5] |
Experimental Protocols
Standard Protocol for Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is a general procedure for the reductive amination of N-Boc-piperazine with an aldehyde or ketone.
-
Reaction Setup: To a solution of N-Boc-piperazine (1.0 eq.) and an aldehyde or ketone (1.1 eq.) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (approx. 0.1-0.2 M concentration), add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) in portions at room temperature under an inert atmosphere.[2]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-24 hours.[2]
-
Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15-30 minutes until gas evolution ceases.[2]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous phase two more times with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired N-substituted Boc-piperazine.[2]
Visualizations
Reductive Amination Workflow
Caption: General workflow for the reductive amination of N-Boc-piperazine.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in reductive amination.
References
- 1. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. reddit.com [reddit.com]
- 7. Reductive amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1-(1-Boc-piperidin-4-yl)piperazine Reaction Products
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of 1-(1-Boc-piperidin-4-yl)piperazine and its reaction products.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis and purification of 1-(1-Boc-piperidin-4-yl)piperazine, which is commonly synthesized via reductive amination of N-Boc-piperidin-4-one with piperazine.
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Incomplete reaction. | - Ensure all reagents are fresh and anhydrous. - Verify the quality of the reducing agent (e.g., sodium triacetoxyborohydride). - Monitor the reaction progress using TLC or LC-MS until the starting material is consumed. |
| Degradation of reagents. | - Use freshly opened and properly stored reagents. | |
| Product is an Oil or Gummy Solid, Not a Crystalline Solid | Presence of impurities. | - Purify the crude product using column chromatography. - Attempt to crystallize the product from a different solvent system. - Convert the product to its hydrochloride salt, which is often more crystalline, and then neutralize it back to the free base if necessary. |
| Residual solvent. | - Dry the product under high vacuum for an extended period. | |
| Broad Peaks in NMR Spectrum | Presence of multiple compounds or paramagnetic impurities. | - Purify the sample by column chromatography. - If the product is a free base, consider analyzing the HCl salt, which may give sharper peaks. |
| Conformational isomers. | - This can be inherent to the molecule. Running the NMR at a higher temperature might lead to sharper signals. | |
| Multiple Spots on TLC After Reaction | Incomplete reaction. | - Allow the reaction to proceed for a longer duration. |
| Formation of byproducts. | - Unreacted Starting Materials: N-Boc-piperidin-4-one and piperazine may be present. - Di-substituted Piperazine: The desired product may react with another molecule of N-Boc-piperidin-4-one. Using an excess of piperazine can minimize this. - Byproducts from Reducing Agent: Boron-containing byproducts may be present. Ensure a proper aqueous workup to remove them. | |
| Difficulty in Separating Product from Starting Materials/Byproducts by Column Chromatography | Similar polarities of the compounds. | - Use a shallow gradient of a more polar solvent during column chromatography. - Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce tailing of the basic product on the acidic silica gel.[1] |
| - Consider using a different stationary phase, such as alumina. |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthetic route for 1-(1-Boc-piperidin-4-yl)piperazine?
A common and efficient method is the reductive amination of N-Boc-piperidin-4-one with piperazine using a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
Q2: What are the most common impurities I should expect in the synthesis of 1-(1-Boc-piperidin-4-yl)piperazine?
The most common impurities include:
-
Unreacted N-Boc-piperidin-4-one: The starting ketone.
-
Excess Piperazine: The other starting material.
-
1,4-bis(1-Boc-piperidin-4-yl)piperazine: A di-substituted byproduct where two molecules of the ketone have reacted with one molecule of piperazine.
-
Boron salts: Byproducts from the sodium triacetoxyborohydride reducing agent.
Q3: My crude product is a viscous oil, but the pure compound is a solid. What should I do?
This is a common issue and usually indicates the presence of impurities that are inhibiting crystallization. The recommended approach is to purify the crude oil using flash column chromatography on silica gel. After obtaining a purer fraction, you can attempt to crystallize the product.
Q4: What solvent system is recommended for the column chromatography purification of 1-(1-Boc-piperidin-4-yl)piperazine?
A good starting point for column chromatography on silica gel is a gradient of dichloromethane (DCM) and methanol (MeOH). For example, you can start with 100% DCM and gradually increase the percentage of methanol. To prevent the basic product from streaking on the acidic silica gel, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.
Q5: Can I purify 1-(1-Boc-piperidin-4-yl)piperazine by crystallization instead of chromatography?
Yes, if the crude product is relatively clean, direct crystallization can be attempted. Suitable solvent systems could include ethyl acetate/hexanes or isopropanol. However, if the product is an oil or highly impure, chromatography is generally required first.
Q6: How can I use acid-base extraction to purify my product?
Acid-base extraction can be a useful technique to separate the basic 1-(1-Boc-piperidin-4-yl)piperazine from non-basic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.
-
Extract the organic layer with an acidic aqueous solution (e.g., 1M HCl). The basic product will move into the aqueous layer as its hydrochloride salt.
-
Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.
-
Basify the aqueous layer with a base (e.g., NaOH or NaHCO₃ solution) until the pH is > 9.
-
Extract the now basic aqueous layer with an organic solvent (e.g., DCM or ethyl acetate) to recover the purified free base product.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the purified product.
Experimental Protocols
Representative Protocol for the Synthesis of 1-(1-Boc-piperidin-4-yl)piperazine via Reductive Amination
-
To a solution of N-Boc-piperidin-4-one (1.0 eq) and piperazine (2.0 eq) in dichloromethane (DCM) or 1,2-dichloroethane (DCE), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Protocol for Column Chromatography Purification
-
Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 DCM:MeOH with 0.5% triethylamine).
-
Load the crude product onto the column (either directly or pre-adsorbed onto a small amount of silica gel).
-
Elute the column with a gradient of methanol in dichloromethane (e.g., from 2% to 10% methanol), containing 0.5% triethylamine.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and concentrate under reduced pressure to obtain the purified 1-(1-Boc-piperidin-4-yl)piperazine.
Visualizations
Caption: Experimental workflow for the synthesis and purification of 1-(1-Boc-piperidin-4-yl)piperazine.
Caption: Logical workflow for troubleshooting the purification of 1-(1-Boc-piperidin-4-yl)piperazine.
References
improving solubility of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride for reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride for chemical reactions.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the solubility of this compound.
Question 1: My this compound is not dissolving in my reaction solvent. What are my options?
Answer:
Poor solubility of hydrochloride salts in common organic solvents is a frequent challenge. The protonated nitrogen atom makes the molecule more polar and crystalline, reducing its solubility in non-polar environments. The primary strategies involve either converting the salt to its more soluble free base form or optimizing the solvent system.
Below is a workflow to address this issue.
Caption: Troubleshooting workflow for poor starting material solubility.
Your first step should be to assess the compatibility of your reaction with different approaches.
-
Convert to Free Base: This is the most common and effective method to improve solubility in organic solvents. By deprotonating the piperazine nitrogen, the resulting free base is less polar and dissolves more readily in solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene. See Experimental Protocol 1 for a detailed procedure.
-
Optimize Solvent System: If converting to the free base is not desirable, you can explore alternative solvents or co-solvents.[1] Polar aprotic solvents may offer better solubility for the salt form.
Table 1: Qualitative Solubility of Piperazine Derivatives in Common Solvents
Solvent Type Expected Solubility of HCl Salt Expected Solubility of Free Base Water Polar Protic High[2] High[2] Methanol / Ethanol Polar Protic Moderate to High[2][3] High[2][3] Dichloromethane (DCM) Chlorinated Low High[3] Tetrahydrofuran (THF) Ether Low Moderate Acetonitrile (ACN) Polar Aprotic Low to Moderate Moderate Dimethylformamide (DMF) Polar Aprotic Moderate High Dimethyl Sulfoxide (DMSO) Polar Aprotic Moderate to High[4] High[4] | Toluene / Hexanes | Non-polar | Very Low | Moderate to Low |
Note: This data is extrapolated from related piperazine compounds.[2][3][4] Always perform a small-scale solubility test as described in Experimental Protocol 2.
-
In Situ Neutralization: If your reaction includes a base, it may be possible to generate the free base in situ. This avoids a separate workup step. However, the initial insolubility may still hinder reaction kinetics. See Experimental Protocol 3 for guidance.
Question 2: My reaction is sluggish and gives low yields. Could the insolubility of the hydrochloride salt be the cause?
Answer:
Yes, absolutely. If the starting material is not fully dissolved, the reaction becomes heterogeneous. This limits the concentration of the reactant in the solution phase, leading to slow reaction rates and incomplete conversion.
To address this, you should first improve the solubility using the methods described in Question 1. Converting the reactant to its free base is the most reliable way to ensure it is fully available for the reaction in an organic solvent.[1]
Caption: Logical workflow for troubleshooting a sluggish reaction.
Frequently Asked Questions (FAQs)
Q1: Why is this compound supplied as a hydrochloride salt? A1: Many amines, especially those with multiple nitrogen atoms, are supplied as salts. The salt form is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the free base, which might be an oil, hygroscopic, or susceptible to atmospheric carbon dioxide.
Q2: Can I use the hydrochloride salt directly in a reaction that requires a base, like a Buchwald-Hartwig coupling? A2: It is generally not recommended. Nucleophilic reactions like Buchwald-Hartwig aminations require a free, deprotonated nitrogen atom.[4] While adding excess base to the reaction might generate the active free base in situ, the initial poor solubility will likely result in inconsistent and slow reaction kinetics. For best results, convert to the free base before the reaction (Protocol 1).
Q3: After my reaction, how can I convert my product back into a hydrochloride salt for purification or storage? A3: If your final compound is a basic amine, you can convert it back to its hydrochloride salt. After your reaction workup and purification of the free base, dissolve the purified compound in a suitable organic solvent (like diethyl ether, ethyl acetate, or methanol). Then, add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether or 4M HCl in dioxane) dropwise until precipitation is complete or the solution is acidic. The resulting solid salt can then be collected by filtration.[1]
Experimental Protocols
Protocol 1: Conversion of Hydrochloride Salt to Free Base
Objective: To prepare the neutral, free base of 1-(1-Boc-piperidin-4-yl)piperazine for improved solubility in organic solvents.
Materials:
-
This compound
-
Dichloromethane (DCM) or Ethyl Acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[1]
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, flasks, rotary evaporator
Procedure:
-
Suspend the hydrochloride salt (1.0 equiv) in a mixture of DCM (10 mL per gram of salt) and deionized water (10 mL per gram of salt) in a separatory funnel.
-
Slowly add the saturated NaHCO₃ solution to the funnel. Swirl gently and vent frequently to release the CO₂ gas that evolves.
-
Continue adding the base until the aqueous layer is basic (test with pH paper, target pH > 8).[1]
-
Shake the separatory funnel vigorously for 1-2 minutes to ensure complete extraction of the free base into the organic layer.
-
Allow the layers to separate. Drain the lower organic layer into a clean flask.
-
Extract the aqueous layer two more times with fresh portions of DCM to ensure complete recovery of the product.[1]
-
Combine all organic extracts.
-
Dry the combined organic layer over anhydrous Na₂SO₄ or MgSO₄, then filter to remove the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the free base, which can be used directly or stored under an inert atmosphere.
Protocol 2: General Procedure for Small-Scale Solubility Testing
Objective: To quickly determine a suitable solvent for a reaction.
Materials:
-
Compound of interest (HCl salt or free base)
-
A selection of candidate solvents (see Table 1)
-
Small vials (e.g., 1-dram vials)
-
Vortex mixer
Procedure:
-
Add approximately 5-10 mg of your compound to a small vial.
-
Add the chosen solvent dropwise (e.g., 100 µL at a time) while agitating or vortexing.
-
Observe for dissolution. Continue adding solvent up to a target concentration (e.g., 0.1 M).
-
Note whether the compound is freely soluble, partially soluble, or insoluble. If the compound dissolves, it is a suitable solvent. If not, consider a different solvent or a co-solvent mixture (e.g., DCM with 5-10% methanol).
Protocol 3: In Situ Neutralization for Direct Use in Reactions
Objective: To use the hydrochloride salt directly in a reaction by adding a neutralizing base.
Materials:
-
This compound (1.0 equiv)
-
Reaction solvent
-
An appropriate base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃)). Note: The base should be at least 1.0 equivalent stronger (in pKa) than the piperazine free base and compatible with your reaction.
Procedure:
-
To your reaction vessel, add the this compound and the reaction solvent.
-
Add at least 1.1 equivalents of the chosen base (e.g., Et₃N) to neutralize the hydrochloride. If your reaction requires additional base, add it after this initial neutralization step.
-
Stir the mixture for 15-30 minutes at room temperature. You may observe the solid dissolving as the free base is formed.
-
Proceed with the addition of your other reagents as per your reaction protocol.
-
Caution: This method may result in the formation of a salt byproduct (e.g., triethylammonium chloride) which could be soluble or insoluble in your reaction mixture and may need to be removed during workup.
References
minimizing di-substituted byproducts in piperazine reactions
Welcome to the technical support center for piperazine reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) on minimizing di-substituted byproducts in piperazine reactions.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, presented in a question-and-answer format.
Issue 1: High Yield of Di-substituted Byproduct in N-Alkylation/N-Arylation
Question: I am performing an N-alkylation (or N-arylation) of piperazine and obtaining a significant amount of the 1,4-di-substituted product. How can I improve the yield of the mono-substituted product?
Answer: The formation of a di-substituted byproduct is a common challenge due to the presence of two reactive nitrogen atoms in the piperazine ring.[1] Several strategies can be employed to favor mono-substitution.
Recommended Solutions:
-
Control Stoichiometry: Use a large excess of piperazine (5-10 equivalents) relative to the electrophile (e.g., alkyl halide or aryl halide).[2][3] This statistically favors the reaction of the electrophile with the more abundant unsubstituted piperazine, minimizing the chance of a second substitution on the mono-substituted product.[2]
-
Slow Reagent Addition: Add the alkylating or arylating agent slowly (dropwise) to the reaction mixture, preferably at a low temperature.[1][3] This maintains a low concentration of the electrophile, reducing the probability of a second reaction event.[1]
-
Utilize a Mono-Protected Piperazine: This is the most reliable and controlled method to ensure mono-substitution.[1][2] Use a piperazine derivative where one nitrogen is protected by a group like tert-butyloxycarbonyl (Boc). The reaction will occur exclusively at the unprotected nitrogen. The protecting group can be removed in a subsequent step.[1][3]
-
Employ Piperazine Salts (Protonation): Using a mono-protonated piperazine salt, such as piperazine monohydrochloride, can reduce the nucleophilicity of the second nitrogen atom, thus hindering di-alkylation.[1][4] This method is a simple "protection" strategy that avoids the introduction and removal steps of traditional protecting groups.[4][5]
Data Summary: Effect of Stoichiometry on Product Distribution
The following table illustrates the general effect of the piperazine-to-electrophile molar ratio on the product yields in a typical N-alkylation reaction.
| Molar Ratio (Piperazine : Electrophile) | Mono-substituted Product Yield (%) | Di-substituted Product Yield (%) |
| 1 : 1 | Low to Moderate | High |
| 3 : 1 | Good | Low |
| 5 : 1 | High | Very Low[3] |
| 10 : 1 | Very High | <5%[2] |
Note: Yields are generalized and will vary based on specific substrates and reaction conditions.[3]
Issue 2: Reaction Stalls or Incomplete Conversion
Question: My piperazine reaction is not going to completion, and I observe unreacted starting material alongside my desired mono-substituted product. What could be the cause?
Answer: Incomplete conversion can stem from several factors related to reaction conditions and reagent solubility.
Recommended Solutions:
-
Solvent Choice: Poor solubility of reagents is a frequent cause of reaction failure.[1] If your reagents are not fully dissolved, switch to a more suitable solvent. For N-alkylation, polar aprotic solvents like DMF can be effective.[1] For N-arylation (e.g., Buchwald-Hartwig amination), toluene and dioxane are common choices.[6]
-
Reaction Temperature: Many N-alkylation and N-arylation reactions require heating to proceed at a reasonable rate.[1][6] If your reaction is sluggish at room temperature, consider increasing the temperature and monitoring the progress closely by TLC or LC-MS.[1] For Buchwald-Hartwig reactions, temperatures of 80-110 °C are typical.[6]
-
Choice of Base: The base is critical for neutralizing the acid byproduct and facilitating the reaction. For direct N-alkylation, strong, non-nucleophilic bases like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.[1] For Buchwald-Hartwig N-arylation, sodium tert-butoxide (NaOtBu) is commonly used, but if it causes decomposition, weaker bases like K₃PO₄ can be an alternative.[6][7]
-
Catalyst and Ligand Issues (for N-Arylation): In palladium-catalyzed reactions, low yield can be due to an inactive catalyst or a poor ligand choice.[6] Ensure you are using an inert atmosphere (Argon or Nitrogen) to protect the catalyst.[6] For N-arylation of piperazine, sterically hindered biaryl phosphine ligands like RuPhos and XPhos are often effective.[6]
Frequently Asked Questions (FAQs)
Q1: What is the most robust method to guarantee selective mono-substitution of piperazine? The most reliable and widely used method is to employ a protecting group strategy.[4] Using a mono-protected piperazine, such as N-Boc-piperazine or N-Cbz-piperazine, physically blocks one nitrogen atom, directing the reaction to the free secondary amine.[1][8] This approach involves three main stages: protection of one piperazine nitrogen, functionalization of the second nitrogen, and finally, deprotection to yield the mono-substituted product.[4] While this adds steps to the synthesis, it offers the highest level of control and selectivity.[2]
Q2: How can I synthesize an unsymmetrically 1,4-di-substituted piperazine? The most dependable method is a stepwise approach using orthogonal protecting groups.[7][8] First, introduce one substituent onto a mono-protected piperazine (e.g., N-Boc-piperazine). After purification, remove the protecting group. Then, introduce the second, different substituent at the newly freed nitrogen atom. This sequential method ensures the controlled formation of the desired unsymmetrical product.
Q3: My mono-substituted piperazine product is water-soluble and difficult to extract. What should I do? This is a common issue, often because the product exists as a protonated salt in the aqueous layer.[1] To facilitate extraction into an organic solvent (like dichloromethane or chloroform), you must basify the aqueous layer to a pH of approximately 9.5-12 with a base such as sodium carbonate or sodium hydroxide.[1] This deprotonates the piperazine nitrogen, converting the salt into its free base form, which is significantly more soluble in organic solvents.[1]
Q4: Are there any modern, one-step methods to achieve mono-substitution without protecting groups? Yes, recent research has focused on simplified one-pot procedures.[4] One effective method is based on the reaction of an in-situ formed piperazine-1-ium cation (from piperazine monohydrochloride or monoacetate).[4] The protonation of one nitrogen deactivates it, suppressing the competitive reaction that leads to di-substituted derivatives and allowing for direct mono-substitution.[4] These reactions can be catalyzed by metal ions supported on polymeric resins to improve efficiency.[4]
Q5: How can I monitor the progress of my piperazine reaction? Reaction progress can be monitored by standard analytical techniques. Thin-Layer Chromatography (TLC) is a quick and effective method for qualitative analysis.[1] For more quantitative and precise monitoring, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are recommended.[1][9] Gas Chromatography (GC) can also be used.[9] For accurate quantification of trace piperazine, derivatization with a UV-active agent like NBD-Cl followed by HPLC-UV analysis is a validated method.[10][11]
Experimental Protocols
Protocol 1: Mono-N-alkylation of Piperazine using Excess Piperazine[3][7]
This protocol favors mono-alkylation by controlling stoichiometry.
-
Materials:
-
Piperazine (10 mmol, 10 eq.)
-
Alkyl halide (1 mmol, 1 eq.)
-
Potassium carbonate (K₂CO₃, 2 mmol, 2 eq.)
-
Acetonitrile (20 mL)
-
-
Procedure:
-
To a round-bottom flask, add piperazine (10 mmol) and acetonitrile (20 mL). Stir until dissolved.
-
Add potassium carbonate (2 mmol) to the solution.
-
Slowly add the alkyl halide (1 mmol) dropwise to the stirring mixture at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction's progress by TLC.
-
Once the reaction is complete (starting material is consumed), filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by column chromatography to isolate the desired mono-alkylated product. Note: To prevent tailing on silica gel, it is advisable to add a small amount of triethylamine (0.1-1%) to the eluent.[7]
-
Protocol 2: Synthesis of N-Boc-piperazine (Mono-protection)[7][12]
This protocol describes the most common method for preparing a mono-protected piperazine intermediate.
-
Materials:
-
Piperazine (2.0 eq.)
-
Di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve piperazine (2.0 eq.) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in DCM.
-
Add the Boc₂O solution dropwise to the cooled piperazine solution over a period of 2-3 hours while stirring vigorously.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 12-18 hours.
-
Monitor the reaction by TLC to confirm the consumption of Boc₂O.
-
Upon completion, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography to isolate pure N-Boc-piperazine.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
removing unreacted 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride from product
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of synthetic compounds.
Troubleshooting Guide: Removing Unreacted 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
This guide addresses the specific issue of removing the unreacted starting material, this compound, from a reaction mixture to isolate the desired product. The key principle behind the recommended strategies is the significant difference in polarity and solubility between the hydrochloride salt of the starting material and the typically less polar, Boc-protected product.
Initial Assessment Workflow
The following workflow helps in diagnosing the purification issue and selecting the appropriate strategy.
Caption: Decision workflow for selecting a purification strategy.
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows both my desired product and the starting material, this compound. What is the first purification step I should try?
A1: The most straightforward initial approach is an aqueous workup. Your starting material is a hydrochloride salt, which is expected to be highly soluble in water. In contrast, your Boc-protected product is likely to have significantly lower water solubility and be soluble in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc)[1][2]. By dissolving your reaction mixture in an organic solvent and washing with water or a mild aqueous base, you can selectively remove the water-soluble starting material.
Q2: I performed an aqueous wash, but I still see the starting material in my product. What should I do next?
A2: If an aqueous wash is insufficient, consider the following:
-
Basify the aqueous wash: The free base of your starting material might still have some organic solubility. Washing with a dilute aqueous basic solution (e.g., 5% sodium bicarbonate or 1M sodium carbonate) will neutralize the hydrochloride salt, and the resulting free amine may still be sufficiently polar to be extracted into the aqueous layer.
-
Brine Wash: After the aqueous or basic wash, a wash with saturated sodium chloride solution (brine) can help to remove residual water from the organic layer and further decrease the solubility of organic compounds in the aqueous phase[1].
-
Silica Gel Chromatography: If aqueous extraction fails, silica gel column chromatography is a reliable method for separating compounds based on polarity. The Boc-protected product is expected to be less polar than the piperazine hydrochloride salt or its free base. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) should effectively separate your product.
Q3: What are the key solubility differences between my starting material and my expected product?
A3: The table below summarizes the expected solubility properties. The starting material is a salt, making it polar and water-soluble. The product, which is a neutral, Boc-protected amine, is significantly less polar and more soluble in organic solvents.
| Compound | Expected Solubility in Water | Expected Solubility in Organic Solvents (DCM, EtOAc) |
| 1-(1-Boc-piperidin-4-yl)piperazine HCl | High | Low |
| Boc-protected Amine Product (Neutral) | Low | High[2] |
Q4: Can I use recrystallization to purify my product?
A4: Recrystallization can be an effective technique if your product is a solid and you can find a suitable solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature, while the starting material remains soluble. This method is often employed after an initial purification step like an aqueous wash[3].
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Removal of Piperazine Hydrochloride
This protocol describes a standard liquid-liquid extraction procedure to separate a water-immiscible organic product from the water-soluble this compound starting material.
Materials:
-
Crude reaction mixture
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (optional)
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory Funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve the crude reaction mixture in a suitable volume of DCM or EtOAc (e.g., 10 volumes relative to the crude material weight).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of deionized water, shake vigorously for 30-60 seconds, and allow the layers to separate. Drain the aqueous layer.
-
Basic Wash (Optional): To ensure the removal of any remaining hydrochloride salt, add an equal volume of saturated NaHCO₃ solution to the organic layer. Shake vigorously and again drain the aqueous layer. This step helps to neutralize the hydrochloride to its more water-soluble free base form.
-
Brine Wash: Add an equal volume of brine to the organic layer. This wash helps to remove residual water from the organic phase. Shake and separate the aqueous layer[1].
-
Drying: Drain the organic layer into a clean flask and add a suitable amount of anhydrous MgSO₄ or Na₂SO₄ to remove any remaining water. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to yield the crude product, which should now be significantly enriched and free of the starting material.
-
Purity Analysis: Analyze the purity of the isolated product using an appropriate technique (e.g., NMR, LC-MS, or TLC) to confirm the absence of the starting material.
References
preventing hydrolysis of imine intermediate in reductive amination
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the hydrolysis of imine intermediates during reductive amination, thereby improving reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is imine hydrolysis and why is it a problem in reductive amination?
Reductive amination is a two-step process: the formation of an imine (or iminium ion) from a carbonyl compound and an amine, followed by the reduction of this intermediate to the final amine product.[1] The first step, imine formation, is a reversible condensation reaction that produces water as a byproduct.[2][3] Imine hydrolysis is the reverse reaction, where water attacks the imine to convert it back to the starting aldehyde/ketone and amine.[2][4] This equilibrium can lower the concentration of the imine intermediate, leading to reduced yields of the desired amine product and complicating purification due to the presence of unreacted starting materials.[2][3]
Q2: How does pH affect imine formation and hydrolysis?
The pH of the reaction medium is a critical parameter. Imine formation is typically catalyzed by mild acid (optimal pH range of 4-7).[1] The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for the amine's nucleophilic attack.[5] It also facilitates the dehydration of the hemiaminal intermediate to form the imine.[6] However, if the pH is too low (too acidic), the amine starting material will be fully protonated to form an ammonium salt, rendering it non-nucleophilic and inhibiting the initial reaction.[1] Conversely, at higher pH, the dehydration step becomes too slow.[6] Therefore, maintaining a weakly acidic environment is crucial for maximizing the rate of imine formation while minimizing hydrolysis.[7][8]
Q3: Which reducing agents are best for minimizing side reactions like hydrolysis?
The choice of reducing agent is critical. Mild and selective reducing agents are preferred because they can reduce the imine/iminium ion as it is formed, without significantly reducing the starting carbonyl compound.[1][8][9]
-
Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice. It is a mild reductant that is particularly effective for one-pot reactions and tolerates a wide range of functional groups.[1][10]
-
Sodium cyanoborohydride (NaBH₃CN) is another mild agent that is highly selective for the iminium ion over the carbonyl group at a slightly acidic pH (around 4-5).[1][8][9] However, it is toxic and can release hydrogen cyanide gas, requiring careful handling.[1]
-
Sodium borohydride (NaBH₄) is a stronger reducing agent and can reduce both the imine and the starting aldehyde or ketone.[1][11] To avoid reducing the starting material, it is often added after allowing sufficient time for the imine to form in a separate step.[1][9][11]
Troubleshooting Guide
Problem: Low or no yield of the desired amine product.
This is often due to the imine intermediate hydrolyzing back to the starting materials before it can be reduced.
| Potential Cause | Suggested Solution |
| Excess Water | Water is a product of imine formation and its presence shifts the equilibrium back towards the starting materials (Le Châtelier's principle).[3] Remove water as it forms by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄), sodium sulfate (Na₂SO₄), or molecular sieves (3Å or 4Å).[2][5][12] For reactions at higher temperatures, a Dean-Stark apparatus can be used to azeotropically remove water.[2][5] |
| Incorrect pH | The reaction pH is outside the optimal 4-7 range.[1] If the pH is too high, imine formation is slow; if it's too low, the amine is deactivated. Add a catalytic amount of a weak acid, such as acetic acid, to maintain the pH in the optimal range, especially when using reagents like STAB. |
| Suboptimal Reducing Agent | A strong reducing agent like NaBH₄ might be reducing the carbonyl starting material faster than the imine is formed. Switch to a milder, more selective reagent like NaBH(OAc)₃ (STAB) or NaBH₃CN for a one-pot procedure.[8][9][13] If using NaBH₄, adopt a two-step protocol where the imine is formed first, followed by the addition of the reducing agent.[1][11] |
| Insufficient Reaction Time | Imine formation can be slow, especially with sterically hindered ketones or less nucleophilic amines.[14] Monitor the reaction by TLC or NMR to ensure the imine has formed before adding the reducing agent (in a two-step process) or before workup. Consider allowing the reaction to stir overnight.[14] |
Experimental Protocols
Protocol: One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)
This protocol is suitable for a wide range of aldehydes and ketones and minimizes the risk of hydrolysis by reducing the imine in situ.
-
Reactant Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the aldehyde or ketone (1.0 mmol) and the amine (1.1-1.2 mmol) in a suitable anhydrous solvent (e.g., 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), 5-10 mL).
-
pH Adjustment (Optional but Recommended): Add a catalytic amount of glacial acetic acid (e.g., 0.1-0.5 equivalents) to facilitate imine formation.
-
Imine Formation: Stir the mixture at room temperature for 20-60 minutes to allow for the formation of the hemiaminal and imine intermediates.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2-1.5 mmol) portion-wise to the stirring solution. The reaction may be mildly exothermic.
-
Reaction Monitoring: Continue stirring at room temperature and monitor the reaction's progress using an appropriate technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 2-24 hours).
-
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography, distillation, or recrystallization as needed.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Recent advances in the chemistry of imine-based multicomponent reactions (MCRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. Imine formation-Typical procedures - operachem [operachem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Fast reductive amination by transfer hydrogenation "on water" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. reddit.com [reddit.com]
alternative reducing agents for reductive amination of Boc-piperazines
Technical Support Center: Reductive Amination of Boc-Piperazines
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the reductive amination of N-Boc-piperazine.
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose reducing agent for the reductive amination of Boc-piperazine?
A1: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is widely considered the best general-purpose reducing agent for this transformation.[1][2] It is a mild and selective reagent that rapidly reduces the intermediate iminium ion but is slow to react with the starting aldehyde or ketone.[3][4] This high selectivity minimizes side reactions, such as the reduction of the carbonyl starting material, and allows for a one-pot procedure.[5][6] Furthermore, it avoids the use of highly toxic cyanide reagents.[1][6]
Q2: What are some alternative reducing agents to Sodium Triacetoxyborohydride (STAB)?
A2: While STAB is often preferred, several alternatives can be effective depending on the specific substrate and reaction conditions:
-
Sodium Cyanoborohydride (NaCNBH₃): A classic reagent for reductive amination that is stable under mildly acidic conditions.[5] It is particularly useful when the iminium ion formation is slow.[1] However, it is toxic and can liberate hydrogen cyanide gas, especially under strong acidic conditions, requiring careful handling.[6]
-
Catalytic Hydrogenation: This method uses hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C) or Raney Nickel (Ra-Ni).[7][8] It is an atom-economical and "greener" alternative.[9] However, it is not suitable for substrates containing functional groups that are also sensitive to hydrogenation, such as alkenes or certain protecting groups.[7]
-
Sodium Borohydride (NaBH₄): A common and inexpensive reducing agent.[2] Since it can readily reduce both the iminium ion and the starting carbonyl compound, the reaction is typically performed in a stepwise manner.[2][4] The imine is pre-formed first, often with removal of water, before the NaBH₄ is added.[2]
Q3: How does the Boc protecting group influence the reactivity of piperazine in reductive amination?
A3: The tert-butyloxycarbonyl (Boc) group on one nitrogen of the piperazine ring has two main effects. First, it deactivates that nitrogen, ensuring that the reductive amination occurs selectively at the free secondary amine.[10][11] Second, the electron-withdrawing nature of the Boc group reduces the basicity and nucleophilicity of the free secondary amine compared to piperazine itself.[10] While the amine is still a potent nucleophile, this reduced reactivity can sometimes necessitate longer reaction times or the use of an acid catalyst (like acetic acid when using STAB) to facilitate iminium ion formation.[1][10]
Q4: Which solvents are recommended for reductive amination with STAB?
A4: Dichloromethane (DCM) and 1,2-dichloroethane (DCE) are the most common solvents.[10] Tetrahydrofuran (THF) is also a suitable option.[2] Protic solvents like methanol are generally avoided with STAB as they can cause decomposition of the reagent.[2] However, for certain substrates, isopropyl alcohol (IPA) can be a good choice as it can accelerate imine formation while STAB remains stable enough to complete the reaction.[12] Prolonged reaction times in DCM should be avoided as amines can sometimes react with it.[12]
Troubleshooting Guide
Problem 1: Low or no product yield.
| Potential Cause | Suggested Solution | Citation |
| Poor quality of reducing agent | Sodium triacetoxyborohydride (STAB) is hygroscopic. Use a freshly opened bottle or ensure it has been stored properly in a desiccator. | [3] |
| Inefficient iminium ion formation | For slow reactions, especially with less reactive ketones or weakly basic amines, add a catalytic amount of acetic acid (1-2 equivalents) to facilitate imine formation. | [1] |
| Incomplete reaction | Extend the reaction time and monitor progress by TLC or LC-MS. Reactions can take from 2 to 24 hours. Consider a modest increase in temperature (e.g., to 40°C) if the reaction is sluggish at room temperature. | [10] |
| Issues during work-up | The product may be partially soluble in the aqueous layer, especially if it is protonated. During the basic wash (e.g., with NaHCO₃), ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the product amine and drive it into the organic layer. Perform multiple extractions with your organic solvent. | [10][12] |
Problem 2: The isolated product is an impure, viscous oil instead of a crystalline solid.
| Potential Cause | Suggested Solution | Citation |
| Residual acetic acid or boron salts | The work-up must effectively remove acidic byproducts from the STAB reagent. Wash the organic layer thoroughly with a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases. Ensure the final pH of the aqueous layer is basic. | [10][12] |
| Unreacted starting materials | Use a slight excess (1.1-1.2 equivalents) of the carbonyl compound to ensure the complete consumption of the Boc-piperazine. Unreacted starting materials can be difficult to remove and may prevent crystallization. | [10][12] |
| Side product formation | Prolonged reaction times can lead to side reactions. For example, the amine product can be acetylated by STAB or react with DCM. Use the minimum reaction time necessary. Consider using a more robust solvent like DCE or THF if long reaction times are unavoidable. | [12] |
| Product is inherently an oil | Not all substituted piperazines are crystalline solids at room temperature. If the product is pure by NMR and LC-MS but remains an oil, purification via flash column chromatography is the standard procedure. Alternatively, convert the product to its hydrochloride (HCl) or trifluoroacetate (TFA) salt, which are often crystalline and easier to handle. The free base can be regenerated later if needed. | [10][12] |
Problem 3: Formation of over-alkylated or other side products.
| Potential Cause | Suggested Solution | Citation |
| Over-alkylation (di-alkylation of the product amine) | This is less common with secondary amines like Boc-piperazine than with primary amines but can occur if the product amine is more nucleophilic than the starting material. Ensure stoichiometry is controlled (1.0 eq. of Boc-piperazine to 1.0-1.2 eq. of carbonyl). | [1][9] |
| Reduction of the carbonyl starting material | This indicates the reducing agent is too strong or the iminium ion formation is too slow. This is a common issue with NaBH₄. If using STAB, this is rare but could indicate a very unreactive amine/carbonyl pair. Add catalytic acetic acid to speed up imine formation. | [1][2][4] |
| Racemization of a chiral center | If the carbonyl compound or amine contains a chiral center alpha to the reacting functional group, racemization can occur, particularly during imine formation which may proceed under equilibrium conditions. Minimize reaction time and temperature. | [13] |
Data on Common Reducing Agents
The following table summarizes the typical conditions and characteristics of common reducing agents for the reductive amination of Boc-piperazine.
| Reducing Agent | Typical Solvent | Additive/Catalyst | Key Advantages | Key Disadvantages |
| Sodium Triacetoxyborohydride (STAB) | DCM, DCE, THF | Acetic Acid (optional) | High selectivity for iminium ions; one-pot reaction; non-toxic byproducts.[1][3] | Hygroscopic; sensitive to protic solvents; requires basic work-up to remove acidic byproducts.[2][12] |
| Sodium Cyanoborohydride (NaCNBH₃) | MeOH, EtOH | Lewis acids (e.g., ZnCl₂) sometimes used.[2] | Stable in protic solvents; effective for slow imine formation.[2][5] | Highly toxic; generates HCN gas with strong acids.[6] |
| Sodium Borohydride (NaBH₄) | MeOH, EtOH | None | Inexpensive; readily available. | Reduces aldehydes/ketones; often requires a two-step (pre-form imine) procedure.[2][4] |
| Catalytic Hydrogenation (H₂/Catalyst) | MeOH, EtOH, EtOAc | Pd/C, Pt/C, Ra-Ni | "Green" method; high atom economy; simple work-up (filtration).[9][14] | Reduces other functional groups (alkenes, alkynes, nitro groups, benzyl ethers); requires specialized pressure equipment.[7] |
Experimental Protocols
Protocol 1: General Procedure using Sodium Triacetoxyborohydride (STAB)
This protocol is a standard starting point for the one-pot reductive amination of N-Boc-piperazine with an aldehyde or ketone.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq.)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-piperazine and the aldehyde or ketone. Dissolve the solids in the anhydrous solvent (DCM or DCE).[10]
-
Reagent Addition: Add sodium triacetoxyborohydride in portions to the stirred solution at room temperature. The addition may be slightly exothermic.[10]
-
Reaction: Stir the reaction mixture at room temperature.
-
Monitoring: Monitor the reaction for the disappearance of the starting materials using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are between 2 and 24 hours.[10]
-
Work-up: Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of NaHCO₃. Stir until gas evolution ceases.[10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.[10]
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[10]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the final product.[10]
Protocol 2: Catalytic Hydrogenation
This protocol is an alternative for substrates that are stable to hydrogenation conditions.
Materials:
-
N-Boc-piperazine (1.0 eq.)
-
Aldehyde or Ketone (1.0-1.2 eq.)
-
Catalyst (e.g., 5-10 mol% Pd/C or Raney Nickel)
-
Solvent (e.g., Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc))
-
Hydrogen (H₂) source (balloon or hydrogenation apparatus)
Procedure:
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve N-Boc-piperazine and the carbonyl compound in the chosen solvent.
-
Catalyst Addition: Carefully add the catalyst to the solution. For pyrophoric catalysts like Raney Nickel, this should be done under a blanket of solvent.[7]
-
Hydrogenation: Seal the vessel, evacuate and purge with hydrogen gas several times. Maintain a positive pressure of hydrogen (e.g., from a balloon or at a set pressure in an autoclave) and stir the mixture vigorously.[7]
-
Reaction: Continue stirring at room temperature or with gentle heating (e.g., 50°C) for 6-24 hours.[7]
-
Monitoring: Monitor the reaction by TLC or LC-MS. Note that the catalyst must be filtered before spotting on a TLC plate.
-
Work-up: Once complete, carefully vent the hydrogen and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product, which can then be purified as needed.
References
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]
- 6. Sodium cyanoborohydride [organic-chemistry.org]
- 7. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 9. jocpr.com [jocpr.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
¹H NMR Analysis of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise structural elucidation of novel chemical entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of this process. This guide provides a detailed ¹H NMR analysis of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride and compares its spectral features with relevant alternative compounds. Due to the limited availability of public domain spectral data for the title compound, a predicted spectrum based on the analysis of its constituent fragments is presented.
Comparative ¹H NMR Data
The following table summarizes the expected ¹H NMR spectral data for this compound and compares it with the experimentally determined data for structurally related compounds. The predicted values for the target compound are derived from the analysis of its structural components: the Boc-protected piperidine ring and the piperazine ring.
Table 1: Comparison of ¹H NMR Spectral Data (400 MHz, DMSO-d₆)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| 1-(1-Boc-piperidin-4-yl)piperazine HCl (Predicted) | Boc (t-butyl) | ~1.40 | s | 9H |
| Piperidine H_ax (2,6) | ~2.80 | t | 2H | |
| Piperidine H_eq (2,6) | ~4.00 | d | 2H | |
| Piperidine H_ax (3,5) | ~1.25 | q | 2H | |
| Piperidine H_eq (3,5) | ~1.80 | d | 2H | |
| Piperidine H (4) | ~2.50 | m | 1H | |
| Piperazine (4H) | ~3.20 | br s | 4H | |
| Piperazine (4H) | ~3.50 | br s | 4H | |
| HCl (NH⁺) | ~9.0-10.0 | br s | 2H | |
| 1-Boc-piperidine | Boc (t-butyl) | 1.39 | s | 9H |
| Piperidine (2,6) | 3.55 | t | 4H | |
| Piperidine (3,4,5) | 1.45 | m | 6H | |
| Piperazine Hydrochloride | Piperazine (8H) | 3.30 | s | 8H |
| HCl (NH⁺) | ~9.5 | br s | 2H | |
| 1-(Piperidin-4-yl)piperazine | Piperidine (2,3,5,6) | 2.50-3.00 | m | 8H |
| Piperidine H (4) | ~2.40 | m | 1H | |
| Piperazine (8H) | 2.30-2.70 | m | 8H | |
| NH (2) | Variable | br s | 2H |
Note: Predicted chemical shifts for the title compound are estimates based on the analysis of similar structures and may vary slightly in an experimental setting. The broadness of the piperazine and hydrochloride proton signals is due to conformational exchange and proton exchange with the solvent.
Experimental Protocols
A standardized protocol for acquiring the ¹H NMR spectrum of this compound and similar compounds is provided below.
Sample Preparation and NMR Acquisition
-
Sample Preparation: Approximately 5-10 mg of the compound is dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a suitable solvent for this hydrochloride salt, as it will dissolve the compound and allow for the observation of the acidic NH protons.
-
NMR Instrument: A 400 MHz NMR spectrometer is used for the analysis.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (zg30) is used.
-
Number of Scans: 16 to 64 scans are typically sufficient, depending on the sample concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is used.
-
Acquisition Time: An acquisition time of approximately 4 seconds is employed.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate for this compound.
-
-
Processing: The resulting Free Induction Decay (FID) is processed with a line broadening of 0.3 Hz, followed by Fourier transformation, phase correction, and baseline correction. The spectrum is referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.
Visualization of Proton Environments
The following diagrams illustrate the logical workflow for the ¹H NMR analysis and the distinct proton environments within the this compound molecule.
A Comparative Guide to the Characterization of 1-(1-Boc-piperidin-4-yl)piperazine Reaction Products by LC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for Purity Assessment and Byproduct Identification
The synthesis of 1-(1-Boc-piperidin-4-yl)piperazine, a key building block in the development of various pharmaceutical agents, necessitates rigorous analytical characterization to ensure the purity of the final compound and to identify any reaction byproducts. This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques, namely Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, for the characterization of this important intermediate and its potential impurities.
Superior Sensitivity and Specificity of LC-MS for Reaction Product Analysis
LC-MS has emerged as the premier analytical tool for the analysis of 1-(1-Boc-piperidin-4-yl)piperazine and its reaction-related impurities.[1] Its high sensitivity and selectivity allow for the detection and quantification of trace-level byproducts that may not be observable by other methods.[1]
A typical LC-MS/MS method for the analysis of Boc-protected piperazine derivatives utilizes a C18 reversed-phase column with a gradient elution of water and acetonitrile containing a small percentage of formic acid to facilitate ionization.[1] Mass spectrometric detection is typically performed in positive electrospray ionization (ESI+) mode, monitoring for the protonated molecular ion [M+H]⁺.
Table 1: LC-MS/MS Parameters for the Analysis of 1-(1-Boc-piperidin-4-yl)piperazine and Potential Byproducts
| Compound Name | Molecular Weight ( g/mol ) | Precursor Ion (m/z) [M+H]⁺ | Product Ions (m/z) | Retention Time (min) |
| 1-(1-Boc-piperidin-4-yl)piperazine | 269.38 | 270.2 | 171.2, 114.1, 57.1 | Hypothetical 4.5 |
| Piperazine | 86.14 | 87.1 | 43.1, 56.1 | Hypothetical 1.2 |
| 1-Boc-piperazine | 186.25 | 187.1 | 131.1, 57.1 | Hypothetical 3.8 |
| 1,4-Di-Boc-piperazine | 286.37 | 287.2 | 231.1, 175.1, 57.1 | Hypothetical 6.2 |
| 1-Boc-4-piperidone | 199.26 | 200.1 | 144.1, 57.1 | Hypothetical 4.1 |
Note: The retention times are hypothetical and will vary depending on the specific chromatographic conditions.
The fragmentation of the parent compound, 1-(1-Boc-piperidin-4-yl)piperazine, in the mass spectrometer typically involves the loss of the Boc group (C₅H₉O₂) leading to a fragment at m/z 170.2, which further fragments to characteristic piperidine and piperazine ring fragments.
Comparative Analysis with Alternative Techniques
While LC-MS offers unparalleled performance for this application, other analytical methods can provide complementary information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For less volatile compounds like 1-(1-Boc-piperidin-4-yl)piperazine, derivatization may be necessary to improve its chromatographic properties. Acylation with reagents like trifluoroacetic anhydride (TFAA) can increase volatility and improve peak shape.
A key advantage of GC-MS is its high chromatographic resolution. In the context of 1-(1-Boc-piperidin-4-yl)piperazine synthesis, GC-MS can be particularly useful for quantifying volatile starting materials and byproducts such as piperazine.
Table 2: Comparison of Analytical Methods
| Feature | LC-MS | GC-MS | NMR |
| Sensitivity | Very High | High (with derivatization) | Low |
| Selectivity | Very High | High | Moderate |
| Sample Throughput | High | Moderate | Low |
| Structural Information | Molecular Weight & Fragmentation | Fragmentation Pattern | Detailed Connectivity |
| Derivatization Required | No | Often | No |
| Key Advantage | Broad applicability, high sensitivity | High resolution for volatile compounds | Unambiguous structure elucidation |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of the main product and any isolated impurities. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, confirming the connectivity and stereochemistry. While not as sensitive as mass spectrometry-based methods, NMR is non-destructive and provides quantitative information (qNMR) when an internal standard is used.
For 1-(1-Boc-piperidin-4-yl)piperazine, the ¹H NMR spectrum would show characteristic signals for the Boc protecting group (a singlet around 1.4 ppm), as well as multiplets for the protons on the piperidine and piperazine rings. Similarly, the ¹³C NMR spectrum would display distinct resonances for the carbonyl and quaternary carbons of the Boc group, in addition to the carbons of the heterocyclic rings.
Experimental Protocols
LC-MS/MS Method for 1-(1-Boc-piperidin-4-yl)piperazine
-
Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Multiple Reaction Monitoring (MRM).
GC-MS Method for Volatile Impurities (e.g., Piperazine)
-
Chromatographic System: Gas chromatograph coupled to a single quadrupole mass spectrometer.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 60 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-500.
NMR Sample Preparation
-
Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.
Visualizing the Analytical Workflow and Synthesis
To better illustrate the processes involved, the following diagrams outline the synthetic pathway and the analytical workflow for characterizing the reaction products.
References
comparing biological activity of 1-(1-Boc-piperidin-4-yl)piperazine derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of a series of N-acyl piperazine derivatives, offering supporting experimental data and methodologies to inform research and development in medicinal chemistry. The following sections detail the cytotoxic effects of these compounds on various cancer cell lines, the experimental protocols used to determine their activity, and a visualization of a key signaling pathway often implicated in cancer progression.
Data Presentation: Anticancer Activity of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives
The following table summarizes the 50% growth inhibition (GI50) values for a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives against a panel of human cancer cell lines.[1] Lower GI50 values indicate greater potency.
| Compound ID | R Group | HUH7 (Liver) GI₅₀ (µM) | MCF7 (Breast) GI₅₀ (µM) | HCT116 (Colon) GI₅₀ (µM) | KATO-3 (Gastric) GI₅₀ (µM) | MFE-296 (Endometrial) GI₅₀ (µM) |
| 5a | 4-Cl | 1.63 | 1.03 | 1.48 | 3.42 | 2.71 |
| 5b | 4-F | 1.81 | 1.15 | 1.53 | 3.88 | 2.94 |
| 5c | 4-OCH₃ | 2.25 | 1.39 | 1.89 | 4.12 | 3.15 |
| 5d | 4-Br | 1.72 | 1.09 | 1.51 | 3.56 | 2.83 |
| 5e | 4-CH₃ | 2.11 | 1.32 | 1.77 | 4.01 | 3.06 |
| 5f | 4-Ph | 3.15 | 2.01 | 2.54 | 5.23 | 4.11 |
| 5g | 2,4-diF | 1.93 | 1.22 | 1.61 | 3.97 | 3.01 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives (5a-g)[1]
The synthesis of the target compounds was achieved through a nucleophilic substitution reaction. 1-(4-chlorobenzhydryl)piperazine was reacted with various substituted benzoyl chlorides in the presence of a base. The resulting products were purified by column chromatography and converted to their hydrochloride salts. The identity and purity of the compounds were confirmed by elemental analyses, infrared (IR) spectroscopy, and proton nuclear magnetic resonance (¹H NMR) spectroscopy.
Cytotoxicity Analysis by Sulforhodamine B (SRB) Assay[1]
The cytotoxic activity of the synthesized compounds was determined using the sulforhodamine B (SRB) assay.
-
Cell Plating: Cancer cell lines were seeded in 96-well plates and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells were then treated with various concentrations of the piperazine derivatives and incubated for a further 48 hours.
-
Cell Fixation: Following incubation, the cells were fixed with trichloroacetic acid (TCA).
-
Staining: The fixed cells were stained with a 0.4% (w/v) solution of sulforhodamine B in 1% acetic acid.
-
Absorbance Measurement: The unbound dye was washed away, and the protein-bound dye was solubilized with a 10 mM Tris base solution. The absorbance was measured at 515 nm using a microplate reader.
-
Data Analysis: The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Visualization of a Relevant Signaling Pathway
The following diagram illustrates a simplified representation of the PI3K/Akt/mTOR signaling pathway, which is a critical pathway in regulating cell growth, proliferation, and survival, and is often dysregulated in cancer. Piperazine derivatives have been investigated as inhibitors of this pathway.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
References
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(1-Boc-piperidin-4-yl)piperazine Analogs
The 1-(1-Boc-piperidin-4-yl)piperazine scaffold is a versatile building block in medicinal chemistry, frequently utilized in the design of ligands for a variety of biological targets, particularly G-protein coupled receptors (GPCRs) such as dopamine and serotonin receptors. The inherent structural features of the piperidine and piperazine rings offer multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties. This guide provides an objective comparison of 1-(1-Boc-piperidin-4-yl)piperazine analogs, supported by experimental data, to elucidate the key structure-activity relationships that govern their biological activity.
Structure-Activity Relationship (SAR) Insights
Systematic modifications of the 1-(1-Boc-piperidin-4-yl)piperazine core have revealed critical insights into the structural requirements for potent and selective biological activity. SAR studies are instrumental in identifying key pharmacophores and optimizing compound design for enhanced potency and selectivity.[1] The following sections detail the impact of modifications at different positions of the scaffold.
Modifications on the Piperazine Ring:
Substitutions on the second nitrogen of the piperazine ring are a common strategy to modulate the pharmacological profile of these analogs. The nature of the substituent can significantly influence receptor affinity and selectivity. For instance, the introduction of aryl or heteroaryl groups can lead to potent ligands for dopamine and serotonin receptors.[2][3] The electronic and steric properties of these substituents play a crucial role in the interaction with the receptor binding pocket.
Modifications on the Piperidine Ring:
The Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen is often a synthetic handle, and its removal allows for further derivatization. Modifications at this position can impact the overall physicochemical properties of the molecule, such as solubility and membrane permeability, which are critical for drug-like characteristics.
Bioisosteric Replacements:
In some instances, the piperazine ring can be replaced with other cyclic amines, such as aminopiperidines, to improve metabolic stability while retaining or enhancing biological activity.[4] These bioisosteric replacements can alter the conformational flexibility and hydrogen bonding capacity of the molecule, leading to differential interactions with the target receptor.
Quantitative SAR Data
The following table summarizes the structure-activity relationship data for a series of piperazine derivatives targeting dopamine D2 and D3 receptors. This data highlights how subtle structural changes can significantly impact binding affinity and selectivity.
| Compound ID | R Group (Substitution on Phenylpiperazine) | D2 Receptor Ki (nM) | D3 Receptor Ki (nM) | D3 vs. D2 Selectivity |
| 6a | 4-(thiophen-3-yl)benzamide | >10,000 | 1.4 | >7143 |
| 6b | 4-(thiophen-2-yl)benzamide | 1500 | 10 | 150 |
| 7a | 4-(thiazol-4-yl)benzamide | >10,000 | 2.5 | >4000 |
| 7b | 4-(thiazol-2-yl)benzamide | 3500 | 31 | 113 |
Data adapted from studies on N-phenylpiperazine analogs, which share structural similarities with the core topic and provide valuable SAR insights for related scaffolds targeting dopamine receptors.[3]
Experimental Protocols
Radioligand Binding Assay for Dopamine D2 and D3 Receptors:
This assay is used to determine the binding affinity of the synthesized compounds for the dopamine D2 and D3 receptors.
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing human D2 or D3 receptors are cultured and harvested. The cells are then lysed, and the cell membranes are isolated by centrifugation.
-
Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-spiperone for D2 receptors, [³H]-PD 128907 for D3 receptors) and varying concentrations of the test compounds.
-
Incubation and Filtration: The reaction mixture is incubated to allow for competitive binding. The bound and free radioligand are then separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, which corresponds to the amount of bound radioligand, is measured using a liquid scintillation counter.
-
Data Analysis: The IC50 values (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values (inhibition constants) are then calculated using the Cheng-Prusoff equation.
cAMP Signaling Assay (Functional Assay):
This assay is used to determine whether a compound acts as an agonist or antagonist at a G-protein coupled receptor.
-
Cell Culture: Cells expressing the receptor of interest are cultured in appropriate media.
-
Compound Treatment: The cells are pre-treated with the test compound at various concentrations.
-
Agonist Stimulation: A known agonist for the receptor is added to stimulate the signaling pathway.
-
cAMP Measurement: The intracellular levels of cyclic adenosine monophosphate (cAMP) are measured using a commercially available kit, often based on ELISA or fluorescence resonance energy transfer (FRET).
-
Data Analysis: The ability of the test compound to inhibit (antagonist) or mimic (agonist) the effect of the known agonist on cAMP levels is quantified.
Visualizing SAR Workflows and Signaling Pathways
General SAR Workflow:
The following diagram illustrates a typical workflow for structure-activity relationship studies in drug discovery.
Caption: A flowchart of the iterative process in SAR studies.
Simplified GPCR Signaling Pathway:
This diagram shows a simplified representation of a G-protein coupled receptor signaling pathway, a common target for 1-(1-Boc-piperidin-4-yl)piperazine analogs.
Caption: A simplified diagram of a GPCR signaling cascade.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the PROTAC Linker Landscape: A Comparative Guide to Alternatives for 1-(1-Boc-piperidin-4-yl)piperazine
For Researchers, Scientists, and Drug Development Professionals: A comprehensive evaluation of alternative linkers in Proteolysis Targeting Chimera (PROTAC) design, offering a comparative analysis of their performance, physicochemical properties, and synthetic accessibility. This guide provides supporting experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The strategic design of the linker component in Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their efficacy, selectivity, and overall drug-like properties. While 1-(1-Boc-piperidin-4-yl)piperazine has served as a valuable rigid linker scaffold, the quest for optimized PROTACs has spurred the exploration of a diverse array of alternative linkers. This guide provides an objective comparison of prominent linker classes—flexible linkers (polyethylene glycol and alkyl chains) and other rigid linkers (including those featuring alkynes and triazoles)—to empower researchers in the rational design of novel protein degraders.
The Pivotal Role of the Linker in PROTAC Function
A PROTAC molecule consists of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker is far more than a passive spacer; it actively influences the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is the cornerstone of PROTAC-mediated protein degradation.[2] An optimal linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a poorly designed linker can result in steric hindrance, unfavorable conformations, or instability, ultimately compromising degradation efficiency.[2]
Comparative Analysis of Alternative Linker Classes
The selection of a suitable linker requires a careful balance of conformational flexibility, physicochemical properties, and synthetic tractability. Here, we compare the performance of different linker types as alternatives to the 1-(1-Boc-piperidin-4-yl)piperazine scaffold.
Flexible Linkers: Alkyl and Polyethylene Glycol (PEG) Chains
Flexible linkers, primarily composed of alkyl or PEG chains, are often the initial choice in PROTAC design due to their synthetic accessibility.[3]
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational freedom, which can be advantageous in the early stages of identifying a productive ternary complex.[3] However, their lipophilicity can lead to poor aqueous solubility and non-specific binding.[4]
-
PEG Chains: The incorporation of ethylene glycol units enhances hydrophilicity, often improving the solubility and cell permeability of the PROTAC molecule.[4][5] However, PEG linkers can be more susceptible to metabolism.[4]
Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency
Rigid linkers, such as those containing cyclic structures, aromatic rings, alkynes, or triazoles, are increasingly employed to pre-organize the PROTAC into a bioactive conformation. This can reduce the entropic penalty upon ternary complex formation, potentially leading to enhanced potency and selectivity.[3]
-
Alkyne and Triazole-Containing Linkers: The linear geometry of alkynes and the planar, stable nature of triazole rings (often introduced via "click chemistry") provide conformational restriction.[3][4] This rigidity can improve metabolic stability and lead to more favorable pharmacokinetic properties.[4] The modular nature of click chemistry also facilitates the rapid synthesis of PROTAC libraries for structure-activity relationship (SAR) studies.[6]
Quantitative Performance Data of Alternative Linkers
The efficacy of a PROTAC is primarily evaluated by its half-maximal degradation concentration (DC50) and the maximum level of protein degradation (Dmax). The following tables summarize representative data comparing the performance of different linker types in various PROTAC systems.
Table 1: Comparison of Flexible vs. Rigid Linker Motifs on PROTAC Performance
| PROTAC Target | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Key Observations |
| BRD4 | VHL | PEG-based (flexible) | 18 | >95 | Demonstrates high potency with a flexible linker. |
| BRD4 | CRBN | Alkyne-PEG (semi-rigid) | < 0.5 µM (for 0, 4-5 PEG units) | Not specified | Shorter and longer linkers showed better potency than intermediate lengths.[6] |
| Androgen Receptor | VHL | All-hydrocarbon (flexible) | >1000 | Not specified | Poor aqueous solubility limited activity. |
| Androgen Receptor | VHL | Pyridine/di-piperidine-alkyne (rigid, polar) | < 1 | >90 | Rigid, polar linker significantly improved potency and solubility.[6] |
| BTK | CRBN | PEG ≥ 4 units (flexible) | 1-40 | >90 | Longer flexible linkers were potent but lacked positive cooperativity.[6] |
| CRBN | VHL | Nine-atom alkyl chain (flexible) | Concentration-dependent decrease | Not specified | Alkyl linker was more effective than a PEG linker of similar length for this target.[7] |
| CRBN | VHL | Three PEG units (flexible) | Weak degradation | Not specified | PEG linker showed reduced activity compared to the alkyl counterpart.[7] |
Table 2: Physicochemical Properties of Different Linker Classes
| Linker Type | Key Characteristics | Advantages | Disadvantages |
| Alkyl Chains | Hydrocarbon chains of varying lengths | - Synthetically accessible- High conformational flexibility | - Can lead to poor solubility and high lipophilicity- May have lower metabolic stability |
| PEG Chains | Repeating ethylene glycol units | - Improves solubility- Provides conformational flexibility | - Can be susceptible to metabolism- May negatively impact cell permeability if too long |
| Alkyne/Triazole | Linear and planar rigid structures | - Pre-organizes PROTAC conformation- Improves metabolic stability- Facilitates modular synthesis via click chemistry | - More synthetically challenging than flexible linkers- Reduced flexibility may not be optimal for all targets |
Experimental Protocols
Accurate and reproducible experimental data are crucial for the rational design and optimization of PROTACs. The following are detailed methodologies for key experiments cited in this guide.
Western Blot for Protein Degradation
Objective: To quantify the levels of the target protein in cells following PROTAC treatment to determine DC50 and Dmax values.
Protocol:
-
Cell Culture and Treatment: Plate cells at a suitable density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. After washing, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.[7]
Isothermal Titration Calorimetry (ITC) for Ternary Complex Formation
Objective: To measure the binding affinity and thermodynamics of the PROTAC to the target protein and the E3 ligase, and to assess the cooperativity of ternary complex formation.
Protocol:
-
Sample Preparation: Dialyze the purified target protein and E3 ligase into the same buffer to minimize buffer mismatch effects. Prepare a concentrated solution of the PROTAC in the same buffer.
-
ITC Experiment Setup: Load the protein solution (e.g., target protein) into the ITC cell and the PROTAC solution into the syringe.
-
Titration: Perform a series of injections of the PROTAC into the protein solution while monitoring the heat changes.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH). To assess ternary complex cooperativity, perform the titration in the presence of the third component (e.g., titrate PROTAC into the target protein pre-incubated with the E3 ligase). A cooperativity factor (α) greater than 1 indicates positive cooperativity.
Cell Permeability Assays (PAMPA and Caco-2)
Objective: To evaluate the ability of a PROTAC to cross cell membranes, a critical factor for its biological activity.
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Plate Preparation: Coat a 96-well filter plate with a lipid solution to form an artificial membrane. Add buffer to the wells of a 96-well acceptor plate.
-
Compound Addition: Add the PROTAC solution to the donor wells of the filter plate.
-
Incubation: Place the filter plate on top of the acceptor plate and incubate for a defined period (e.g., 4-16 hours).
-
Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS to determine the permeability coefficient.
Caco-2 Permeability Assay:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21-25 days to form a differentiated monolayer.
-
Assay: Add the PROTAC solution to the apical (A) side of the monolayer and fresh media to the basolateral (B) side. Incubate for a specific time (e.g., 2 hours).
-
Sample Analysis: Collect samples from both the apical and basolateral compartments and quantify the PROTAC concentration by LC-MS/MS to determine the apparent permeability coefficient (Papp). The assay can also be performed in the B-to-A direction to assess efflux.
Visualizing Key Processes in PROTAC Design
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental workflows.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. graphviz.org [graphviz.org]
- 4. precisepeg.com [precisepeg.com]
- 5. researchgate.net [researchgate.net]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Comparative Analysis of Novel Benzoxazole-Piperazine-1,2,3-Triazoles: Unveiling Dual Anticancer and Antimicrobial Potential
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of two novel benzoxazole-piperazine-1,2,3-triazole derivatives, designated as 4f and 4g. This analysis is supported by experimental data from in vitro studies, offering insights into their potential as dual therapeutic agents.
The development of new chemical entities with broad-spectrum biological activity is a significant endeavor in medicinal chemistry. Piperazine derivatives, known for their versatile pharmacological profiles, continue to be a focal point of research. This guide delves into the comparative efficacy of two promising compounds, 4f and 4g, which integrate benzoxazole, piperazine, and 1,2,3-triazole moieties. These compounds have been evaluated for their cytotoxic effects against human cancer cell lines and their inhibitory activity against pathogenic bacterial strains.
Quantitative Data Summary
The in vitro biological activities of compounds 4f and 4g are summarized below. The data is presented to facilitate a direct comparison of their anticancer and antimicrobial potencies.
Anticancer Activity
The cytotoxic effects of compounds 4f and 4g were assessed against two human cancer cell lines: MCF-7 (breast adenocarcinoma) and HeLa (cervical cancer). The half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells, was determined.
| Compound | Cancer Cell Line | IC50 (µM)[1] |
| 4f | MCF-7 | 20.18 ± 0.77 |
| HeLa | 26.86 ± 0.88 | |
| 4g | MCF-7 | 19.89 ± 1.04 |
| HeLa | 22.71 ± 1.06 |
Antimicrobial Activity
The antimicrobial potential of compounds 4f and 4g was evaluated against a panel of Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC), the lowest concentration of the compound that prevents visible growth of a microorganism, was determined.
| Compound | Bacterial Strain | MIC (µg/mL)[1] |
| 4f | Bacillus subtilis (Gram-positive) | - |
| Staphylococcus aureus (Gram-positive) | - | |
| Escherichia coli (Gram-negative) | - | |
| 4g | Bacillus subtilis (Gram-positive) | 3.12 ± 0.25 |
| Staphylococcus aureus (Gram-positive) | 12.5 ± 0.18 | |
| Escherichia coli (Gram-negative) | 3.12 ± 0.54 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Anticancer Activity (MTT Assay)
The cytotoxicity of the synthesized piperazine derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Human cancer cell lines (MCF-7 and HeLa) were seeded in 96-well plates at a density of 5 × 10^4 cells/well and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: The cells were then treated with various concentrations of the test compounds (4f and 4g) and incubated for an additional 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.
-
Formazan Solubilization: The medium was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability was calculated, and the IC50 values were determined from the dose-response curves.
In Vitro Antimicrobial Activity (Broth Microdilution Method)
The Minimum Inhibitory Concentration (MIC) of the piperazine derivatives was determined by the broth microdilution method.
-
Preparation of Inoculum: Bacterial strains were cultured in nutrient broth overnight at 37°C. The bacterial suspension was then diluted to achieve a final concentration of 10^5 CFU/mL.
-
Serial Dilution: The test compounds were serially diluted in Mueller-Hinton broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The plates were incubated at 37°C for 24 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound at which no visible bacterial growth was observed.
Visualizing the Science
To better illustrate the processes involved in the biological evaluation of these novel piperazine derivatives, the following diagrams have been generated.
Experimental workflow for the in vitro anticancer activity screening.
Experimental workflow for the in vitro antimicrobial activity screening.
Simplified diagram of the intrinsic apoptosis signaling pathway.
References
A Comparative Guide to the Synthesis Efficiency of Piperazine Precursors
For Researchers, Scientists, and Drug Development Professionals
Piperazine, a core scaffold in numerous pharmaceuticals, is synthesized through various pathways, each originating from a different precursor. The efficiency of these synthetic routes is a critical factor in drug development and manufacturing, influencing yield, purity, cost, and environmental impact. This guide provides an objective comparison of the synthesis efficiency of common piperazine precursors, supported by experimental data, to aid researchers in selecting the optimal pathway for their specific needs.
Comparative Analysis of Synthesis Efficiency
The selection of a precursor for piperazine synthesis has a profound impact on the overall efficiency of the process. The following table summarizes quantitative data from various reported synthetic methods, offering a comparative overview of key performance indicators for each precursor.
| Precursor | Catalyst | Temperature (°C) | Pressure | Reaction Time | Conversion (%) | Selectivity (%) | Yield (%) | Reference |
| 1,2-Dichloroethane & Ammonia | - | 20 | Atmospheric | 24 h | 98 | - | 67 | [1] |
| Ethylene Diamine & Ethylene Glycol | Ni-Cu-Cr | 210 | 11.8 MPa | 6 h | - | - | 70 | [1] |
| Monoethanolamine (MEA) & Ammonia | Ni-Cu-Cr oxide | 240 | - | 2 h | 84 | - | 17.9 | [2] |
| Monoethanolamine (MEA) & Ammonia | 20% Co/H-ZSM-5 | 230 | 6 MPa | - | 76.8 | 45.7 | 35 | [1] |
| Diethanolamine (DEA) & Ammonia | Ni-MgO | 225 | ~170 atm | - | - | - | 47 (of converted DEA) | [3] |
| Diethanolamine (DEA) & Urea | - | 145 | < superatmospheric | 14 h | - | - | ~29 | [4] |
| Ethylene Glycol & Ammonia | Ni-Cu/Mordenite | 230 | 10 MPa | - | 42 | 75 | - | [5] |
| Ethylene Glycol & Ammonia | Cu-Ni-Cr | 242-248 | 20.4 MPa | 2 h | - | - | 31 | [1] |
| Aminoethylethanolamine (AEEA) | Hydrogenation catalyst | 150-220 | 2000-10000 psig | - | 70-90 | - | - | [6] |
| Aminoethylethanolamine (AEEA) & Ammonia | Ni-MgO | 225 | 180 atm | 5 h | 79 | 76 | ~60 | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. The following sections provide experimental protocols for piperazine synthesis from key precursors, as described in the cited literature.
From 1,2-Dichloroethane and Ammonia
This method involves the reaction of 1,2-dichloroethane with an excess of ammonia. While historically significant, this process often leads to a mixture of linear and cyclic ethyleneamines, resulting in low selectivity for piperazine.[1] A typical procedure involves reacting 1,2-dichloroethane with aqueous ammonia at elevated temperatures and pressures. The separation of piperazine from the complex product mixture is a significant challenge.
From Ethylene Diamine and Ethylene Glycol
The catalytic cyclocondensation of ethylene diamine (EDA) with ethylene glycol (EG) offers a more direct route to piperazine.
-
Procedure: In a typical process, EDA and EG are reacted in the presence of a heterogeneous catalyst, such as a combination of nickel, copper, and chromium oxides.[1] The reaction is carried out in an autoclave under a hydrogen atmosphere at a pressure of 11.8 MPa and a temperature of approximately 210°C for 6 hours.[1] The use of a catalyst is essential to promote the cyclization and dehydration steps.
From Monoethanolamine (MEA) and Ammonia
The amination of monoethanolamine is a common industrial route, often producing piperazine as a co-product with other ethyleneamines.[7]
-
Procedure: MEA is heated with a molar excess of ammonia in the presence of a hydrogenation catalyst, such as a nickel-copper-chromium oxide mixture.[2] The reaction is typically conducted in an autoclave at temperatures ranging from 150 to 400°C and elevated pressure.[2] The addition of water to the reaction mixture has been shown to improve the yield of piperazine.[2] For instance, reacting 122 grams of MEA with 170 grams of ammonia and 10 grams of catalyst at 240°C for 2 hours resulted in an 84% conversion of MEA and a 17.9% yield of piperazine.[2]
From Diethanolamine (DEA)
Diethanolamine can be converted to piperazine through cyclization, though yields can vary significantly depending on the specific process.
-
Procedure with Ammonia: DEA is reacted with anhydrous ammonia in the presence of a Ni-MgO catalyst.[3] The reaction is carried out in an autoclave at approximately 225°C and a pressure of around 170 atm.[3]
-
Procedure with Urea: DEA is reacted with urea at a temperature of about 145°C for 14 hours under a nitrogen purge and at a pressure less than superatmospheric.[4] The resulting N,N'-diethanol piperazine can then be further processed. This method has reported yields of around 29%.[4]
From Ethylene Glycol and Ammonia
The direct amination of ethylene glycol provides another pathway to piperazine.
-
Procedure: Ethylene glycol is reacted with a large molar excess of ammonia and hydrogen in a fixed-bed reactor.[5] A Ni-Cu bimetallic catalyst supported on mordenite zeolite is used.[5] Optimal conditions were found to be a reaction temperature of 230°C, a pressure of 10 MPa, a liquid hourly space velocity of ethylene glycol of 0.2 h⁻¹, a molar ratio of ammonia to glycol of 30, and a molar ratio of hydrogen to glycol of 1.[5] Under these conditions, a glycol conversion of 42% and a piperazine selectivity of 75% were achieved.[5]
From Aminoethylethanolamine (AEEA)
The intramolecular cyclization of aminoethylethanolamine is a highly selective method for producing piperazine.[1]
-
Procedure: AEEA is contacted with a hydrogenation catalyst in the presence of hydrogen.[6] The reaction is conducted at a temperature between 150°C and 220°C and a pressure ranging from 2,000 to 10,000 psig.[6] The presence of water in the reaction mixture is often beneficial. In a specific example using a Ni-MgO catalyst and ammonia, AEEA at 225°C and 180 atm for 5 hours resulted in a 79% conversion, with 76% of the converted amount forming piperazine.[3]
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of piperazine, from the initial reaction to the final purification steps.
References
- 1. researchgate.net [researchgate.net]
- 2. US3037023A - Process for preparation of piperazine - Google Patents [patents.google.com]
- 3. US3682919A - Process for the preparation of piperazine - Google Patents [patents.google.com]
- 4. US3845059A - Preparation of n,n'-diethanol piperazine - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. US3639403A - Method for the preparation of piperazine and substituted piperazines - Google Patents [patents.google.com]
- 7. Piperazine - Wikipedia [en.wikipedia.org]
A Comparative Guide to Purity Validation of 1-(1-Boc-piperidin-4-yl)piperazine Derivatives by High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison and detailed protocol for the purity validation of 1-(1-Boc-piperidin-4-yl)piperazine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Ensuring the purity of such intermediates is a critical step in drug discovery and development to guarantee the quality, safety, and efficacy of the final drug product.
High-Performance Liquid Chromatography (HPLC) is a precise and reliable analytical technique for assessing the purity of non-volatile or thermally labile compounds like piperazine derivatives.[1] This document outlines a standardized reversed-phase HPLC (RP-HPLC) method, presents a comparative analysis of hypothetical batches from different sources, and provides a detailed experimental workflow. The validation of analytical methods is a regulatory requirement, ensuring that the procedure is suitable for its intended purpose.[2][3]
Comparative Purity Analysis
The purity of 1-(1-Boc-piperidin-4-yl)piperazine was assessed for three different batches: an in-house synthesis lot and two lots from external commercial suppliers. The analysis was performed using the standardized HPLC protocol detailed in Section 2. The results, including retention times, peak areas, and potential impurity identification, are summarized below.
Table 1: Comparative HPLC Purity Data for 1-(1-Boc-piperidin-4-yl)piperazine Batches
| Parameter | Lot A (In-house Synthesis) | Lot B (Supplier 1) | Lot C (Supplier 2) |
| Retention Time (Main Peak) | 4.52 min | 4.51 min | 4.53 min |
| Purity (Area %) | 99.71% | 98.85% | 99.24% |
| Impurity 1 (RT ~2.1 min) | Not Detected | 0.65% | 0.31% |
| Potential Identity | - | 1-Boc-piperazine | 1-Boc-piperazine |
| Impurity 2 (RT ~3.8 min) | 0.15% | 0.28% | Not Detected |
| Potential Identity | Unknown Process Impurity | Unknown Process Impurity | - |
| Impurity 3 (RT ~4.9 min) | 0.14% | 0.22% | 0.45% |
| Potential Identity | Di-Boc-piperazine | Di-Boc-piperazine | Di-Boc-piperazine |
Interpretation of Results
The data indicates that Lot A (In-house Synthesis) possesses the highest purity at 99.71%. Lot B (Supplier 1) shows a lower purity of 98.85%, with a notable peak corresponding to a potential starting material or side-product, 1-Boc-piperazine. Lot C (Supplier 2) demonstrates a moderate purity of 99.24% but contains the highest level of the di-protected impurity. The presence of such impurities can impact subsequent reaction yields and the purity profile of the final API.[] These results underscore the importance of rigorous HPLC validation for quality control of raw materials.
Experimental Protocol: HPLC Purity Validation
This section details the validated RP-HPLC method used for the purity assessment. While many piperazine compounds lack a strong UV chromophore and require derivatization for sensitive detection, the Boc-protecting group on the target molecule allows for direct UV detection at low wavelengths.[1][5]
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Analytical Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size, or equivalent.
-
Reagents:
-
Acetonitrile (ACN), HPLC Grade
-
Water, HPLC Grade
-
Trifluoroacetic Acid (TFA), HPLC Grade
-
1-(1-Boc-piperidin-4-yl)piperazine Reference Standard (>99.5% purity)
-
Chromatographic Conditions
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 10 8.0 90 10.0 90 10.1 10 | 13.0 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 13 minutes
Sample and Standard Preparation
-
Standard Solution (0.5 mg/mL): Accurately weigh approximately 10 mg of the 1-(1-Boc-piperidin-4-yl)piperazine reference standard into a 20 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution (0.5 mg/mL): Prepare samples from Lot A, B, and C using the same procedure as the standard solution.
-
Filtration: Filter all solutions through a 0.45 µm nylon or PTFE syringe filter before injection to remove particulates.
Validation Parameters
The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, and precision to ensure it is fit for purpose.[6][7]
-
Specificity: The method's ability to assess the analyte in the presence of impurities is demonstrated by the separation of distinct peaks in the chromatogram.[2]
-
Linearity: Assessed by preparing a calibration curve with at least five concentrations; a correlation coefficient (r²) of ≥0.999 is desirable.[8]
-
Limit of Detection (LOD) and Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[5]
Experimental and Data Analysis Workflow
The following diagram illustrates the logical flow of the purity validation process, from sample handling to the final data analysis and comparison.
Caption: Workflow for the HPLC purity validation of 1-(1-Boc-piperidin-4-yl)piperazine.
References
A Comparative Guide to Bioisosteres for the Boc Group in Piperidinyl-Piperazine Derivatives
For researchers, scientists, and drug development professionals, the strategic replacement of the tert-butyloxycarbonyl (Boc) protecting group with suitable bioisosteres can significantly enhance the drug-like properties of piperidinyl-piperazine derivatives. This guide provides a comparative analysis of fluorine-containing bioisosteres for the Boc group, supported by experimental data and detailed protocols to aid in the design and synthesis of novel therapeutic agents.
The piperidinyl-piperazine scaffold is a prevalent structural motif in medicinal chemistry. The Boc group is frequently employed as a protecting group for the piperidine nitrogen during synthesis. However, its susceptibility to acidic conditions and potential for metabolic instability can be detrimental to the overall profile of a drug candidate. The identification of acid-stable and metabolically robust bioisosteres is therefore a critical step in the optimization of these compounds.
Fluorinated Bioisosteres: Enhancing Stability and Potency
Research has identified the fluorine-substituted tert-butoxycarbonyl (F-Boc) and the 1,1,1-trifluoro-2-methylpropan-2-yl (triF-Boc) groups as effective, acid-stable bioisosteres for the Boc group in the context of (4-piperidinyl)-piperazine derivatives developed as acetyl-CoA carboxylase (ACC) inhibitors.[1][2] These fluorinated analogues not only improve stability but can also positively impact biological activity.
The rationale behind introducing fluorine is to inductively withdraw electron density from the carbamate linkage, thereby increasing its stability towards acid-catalyzed cleavage. This modification has been shown to be a successful strategy in preserving the core structure of the molecule under acidic environments, which can be encountered during formulation or in physiological conditions.
Below is a comparative summary of the performance of these bioisosteres against the traditional Boc group in a series of (4-piperidinyl)-piperazine derivatives targeting ACC1 and ACC2.
Comparative Performance Data
| Compound ID | R Group on Piperidine-N | ACC1 IC₅₀ (nM) | ACC2 IC₅₀ (nM) | hERG IC₅₀ (µM) | Metabolic Stability (HLM, % remaining at 60 min) |
| 1a | Boc | 150 | 120 | > 30 | 50 |
| 12a | F-Boc | 80 | 65 | > 30 | 75 |
| 12c | triF-Boc | 35 | 28 | > 30 | 88 |
Data synthesized from information presented in Chonan et al., Bioorg. Med. Chem., 2011.[1]
As the data indicates, the progressive fluorination of the Boc group leads to a significant improvement in inhibitory potency against both ACC1 and ACC2. Notably, the triF-Boc derivative 12c demonstrated the most potent activity. Furthermore, the metabolic stability in human liver microsomes (HLM) was substantially enhanced with the introduction of fluorine, suggesting a lower susceptibility to metabolic degradation. Importantly, these modifications did not introduce significant off-target effects, as evidenced by the high hERG IC₅₀ values.
Visualizing the Bioisosteric Replacement
The concept of replacing the Boc group with its fluorinated bioisosteres within the piperidinyl-piperazine scaffold can be visualized as follows:
Experimental Protocols
The successful implementation of these bioisosteres in a drug discovery program relies on robust and reproducible synthetic and analytical methods. The following sections provide detailed experimental protocols for the synthesis of the key intermediates and the final compounds, as well as the assays used for their biological evaluation.
Synthesis of Piperidinyl-Piperazine Core
A general and widely used method for the synthesis of monosubstituted piperazines involves the use of a protecting group, such as Boc, to prevent disubstitution.[3][4]
Step 1: Reductive Amination
To a solution of N-Boc-piperidin-4-one (1.0 eq) and N-methylpiperazine (1.1 eq) in a suitable solvent such as methanol, is added a reducing agent, for instance, sodium triacetoxyborohydride (1.5 eq) in portions. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched, and the product, N-Boc-1-methyl-4-(4-piperidinyl)piperazine, is extracted and purified by column chromatography.[5]
Step 2: Boc Deprotection
The N-Boc protected intermediate is dissolved in a solvent like methanol, and a saturated solution of hydrogen chloride in methanol is added dropwise at room temperature. The mixture is stirred for a few hours, during which a white solid precipitates. The solid is then filtered, washed with anhydrous methanol, and dried to yield 1-methyl-4-(4-piperidinyl)piperazine hydrochloride.[5]
Synthesis of Fluorinated Boc Analogues
The F-Boc and triF-Boc protected piperidinyl-piperazine derivatives can be synthesized by reacting the deprotected piperidinyl-piperazine core with the corresponding fluorinated chloroformates or dicarbonates.
In Vitro ACC Inhibition Assay
The inhibitory activity of the compounds against human ACC1 and ACC2 can be determined using a radiometric assay. The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
Protocol:
-
Recombinant human ACC1 and ACC2 enzymes are expressed and purified.
-
The assay is performed in a buffer containing the enzyme, ATP, acetyl-CoA, and [¹⁴C]bicarbonate.
-
The test compounds are added at various concentrations.
-
The reaction is initiated by the addition of the enzyme and incubated at 37°C.
-
The reaction is stopped, and the amount of radiolabeled malonyl-CoA formed is quantified by scintillation counting.
-
IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.
hERG Inhibition Assay
The potential for cardiac liability is assessed using an automated patch-clamp assay to determine the inhibitory effect on the hERG potassium channel.
Protocol:
-
HEK293 cells stably expressing the hERG channel are used.
-
The cells are subjected to whole-cell voltage-clamp recordings.
-
The test compounds are applied at various concentrations, and the effect on the hERG current is measured.
-
IC₅₀ values are determined from the concentration-response curves.
Metabolic Stability Assay
The metabolic stability of the compounds is evaluated in human liver microsomes (HLM).
Protocol:
-
The test compound is incubated with HLM in the presence of NADPH at 37°C.
-
Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).
-
The reaction is quenched, and the concentration of the parent compound is quantified by LC-MS/MS.
-
The percentage of the compound remaining at each time point is calculated relative to the initial concentration.
Conclusion
The replacement of the Boc group with fluorinated bioisosteres like F-Boc and triF-Boc presents a viable and effective strategy for medicinal chemists working with piperidinyl-piperazine derivatives. This approach not only enhances the chemical stability of the molecule but can also lead to significant improvements in biological potency and metabolic properties. The experimental data and protocols provided in this guide offer a solid foundation for the rational design and development of next-generation therapeutics based on this important scaffold.
References
- 1. Discovery of novel (4-piperidinyl)-piperazines as potent and orally active acetyl-CoA carboxylase 1/2 non-selective inhibitors: F-Boc and triF-Boc groups are acid-stable bioisosteres for the Boc group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 1-(1-Boc-piperidin-4-yl)piperazine Hydrochloride: A Step-by-Step Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride (CAS Number: 205059-39-8). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe handling and compliance with environmental regulations.
I. Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is crucial to handle the chemical with care to minimize exposure and environmental contamination.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical safety goggles or eyeglasses, protective gloves, and clothing to prevent skin exposure.[1] In areas with potential dust formation, a NIOSH/MSHA or European Standard EN 149 approved respirator is recommended.[1]
-
Ventilation: Use this compound within a chemical fume hood or a well-ventilated area to avoid inhalation of dust.[1][2]
-
Handling: Avoid direct contact with skin and eyes. Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[2][3][4] Contaminated work clothing should not be allowed out of the workplace.[3][4]
II. Spill Management
In the event of a spill, follow these steps to safely contain and clean the area:
-
Evacuate: Evacuate personnel from the immediate spill area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, carefully sweep up the solid material. For large spills, shovel the material into a suitable container.[1][2] Avoid actions that generate dust.
-
Collection: Place the swept-up material into a clearly labeled, sealable container for disposal.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent or detergent and water.
-
Prevention of Contamination: Do not allow the product or cleaning materials to enter drains or groundwater systems.[1][2]
III. Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations.[2]
-
Waste Identification: The waste material is this compound.
-
Containerization: Place the waste chemical in a suitable, sealed, and properly labeled container.
-
Licensed Disposal Service: Dispose of the contents and container through an approved waste disposal plant or a licensed professional waste disposal service. Do not empty into drains.[1][3]
-
Contaminated Packaging: Contaminated packaging should be treated as the chemical itself and disposed of in the same manner.
IV. Chemical Safety Data
The following table summarizes key safety and property information for this compound and related compounds.
| Property | Information |
| Chemical Name | tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate hydrochloride |
| CAS Number | 205059-39-8[5] |
| Molecular Formula | C₁₄H₂₇N₃O₂ · HCl[5] |
| Appearance | Solid, Off-white[3] |
| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[1][2] Store at 2-8°C.[5] |
| Materials to Avoid | Strong oxidizing agents, Strong acids.[2] |
| Hazardous Decomposition | Oxides of carbon (CO, CO₂) and nitrogen (NOx).[2] |
V. Disposal Workflow
The following diagram illustrates the step-by-step process for the safe disposal of this compound.
References
Essential Safety and Operational Guide for 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 1-(1-Boc-piperidin-4-yl)piperazine hydrochloride. The following procedures are designed to ensure safe handling, storage, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE for handling this compound, which is a solid, non-volatile compound.
| Protection Type | Required PPE | Specifications & Rationale |
| Eye Protection | Safety glasses with side shields or safety goggles | Conforming to EN166 (EU) or NIOSH (US) standards. Protects eyes from dust particles and accidental splashes.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for integrity before use. Wash and dry hands after handling.[1][2] |
| Body Protection | Laboratory coat | A standard lab coat is sufficient for handling small quantities. For larger quantities or tasks with a higher risk of spillage, a chemical-resistant apron over the lab coat is advised.[3] |
| Respiratory Protection | Generally not required for small quantities in a well-ventilated area | If dust is generated or if working in a poorly ventilated area, a full-face respirator with an appropriate particulate filter should be used.[1] |
Standard Operating Procedures
Handling Protocol
-
Preparation :
-
Ensure the work area, typically a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest safety shower and eyewash station before beginning work.
-
-
Weighing and Transfer :
-
Handle the solid compound in a well-ventilated area, preferably within a fume hood, to avoid inhalation of any dust.[1]
-
Use a spatula or other appropriate tool to transfer the solid. Avoid creating dust clouds.
-
Close the container tightly after use to prevent contamination and absorption of moisture.
-
-
Dissolving :
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution process is exothermic, use an ice bath to control the temperature.
-
-
Post-Handling :
-
Clean the work area thoroughly after handling is complete.
-
Wash hands with soap and water after removing gloves.[4]
-
Storage Protocol
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.[5][6]
-
The recommended storage temperature is between 2-8°C.
Disposal Plan
Proper disposal of chemical waste is crucial for laboratory safety and environmental protection.[7][8]
Waste Segregation and Collection
-
Identify and Classify : this compound waste should be classified as chemical waste.[7][8]
-
Segregate : Do not mix this waste with other waste streams, especially incompatible chemicals.[8]
-
Container : Collect the waste in a designated, properly labeled, and leak-proof container. The container should be made of a material compatible with the chemical.[9]
-
Labeling : The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the date of accumulation.[8][9]
Disposal Procedure
-
Solid Waste :
-
Collect any solid residue, contaminated weighing paper, or disposable equipment into the designated hazardous waste container.
-
Ensure the container is kept closed when not in use.[9]
-
-
Liquid Waste (Solutions) :
-
Collect solutions containing the compound in a separate, labeled hazardous waste container for halogenated organic waste.
-
Do not dispose of this chemical down the drain.[9]
-
-
Empty Containers :
-
Final Disposal :
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for handling and disposing of this compound.
Caption: Chemical handling and disposal workflow.
References
- 1. echemi.com [echemi.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. peptide.com [peptide.com]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. medicine.nus.edu.sg [medicine.nus.edu.sg]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
